Product packaging for Tak-778(Cat. No.:CAS No. 180185-61-9)

Tak-778

Cat. No.: B1241480
CAS No.: 180185-61-9
M. Wt: 505.5 g/mol
InChI Key: WXACSCNLLDFZHE-OYHNWAKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TAK-778 is a synthetic derivative of ipriflavone, established as a potent stimulator of osteogenesis in both in vitro and in vivo models . Its primary research value lies in enhancing osteoblast differentiation, making it a crucial compound for studies on bone formation, fracture repair, and metabolic bone diseases. The compound exerts its osteogenic effect through a specific, estrogen-receptor (ER)-dependent pathway. Research demonstrates that this compound enhances key markers of osteoblast differentiation in human bone marrow cell cultures, including significantly increasing alkaline phosphatase (ALP) activity and the formation of mineralized bone-like nodules . This activity is mediated specifically via binding to the estrogen receptor alpha (ERα), as the anabolic effects of this compound are inhibited by co-treatment with estrogen receptor antagonists like Tamoxifen and MPP . In vivo studies further confirm its therapeutic potential, showing that local application of this compound can promote radiological osseous union in bone defects, and oral administration in ovariectomized (OVX) rat models leads to a pronounced increase in lumbar vertebral bone mineral density (BMD) . This compound is therefore an essential research tool for investigating bone regeneration and the role of ERα in skeletal biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28NO7PS B1241480 Tak-778 CAS No. 180185-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACSCNLLDFZHE-OYHNWAKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180185-61-9
Record name TAK-778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-778
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TAK-779 (TAK-778)

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The compound TAK-779 is a well-characterized, small-molecule antagonist of the CCR5 receptor. While the query specified "TAK-778," the substantial body of scientific literature points to TAK-779 for this mechanism of action. It is presumed that this compound is an alternative or erroneous identifier for TAK-779. This guide focuses on the extensive data available for TAK-779.

Executive Summary

TAK-779 is a pioneering non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which allosterically inhibits the binding of natural chemokine ligands and, critically, prevents the entry of R5-tropic strains of Human Immunodeficiency Virus, Type 1 (HIV-1) into host cells.[3] TAK-779 was identified through high-throughput screening and represents a significant milestone in the development of entry inhibitors for HIV-1 therapy.[2] Although its development was discontinued, its mechanism remains a key model for CCR5 antagonists.

Core Mechanism of Action: CCR5 Antagonism

TAK-779 functions as a potent and selective antagonist of the CCR5 receptor.[1] Unlike natural ligands, it does not elicit a biological response upon binding. Instead, its action is characterized by two primary inhibitory functions:

  • Inhibition of Chemokine Signaling: TAK-779 blocks the binding of endogenous CCR5 ligands, including RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (MIP-1β/CCL4). This prevents the downstream intracellular signaling cascades typically initiated by these chemokines, such as G-protein activation and calcium mobilization.

  • Inhibition of R5 HIV-1 Entry: The CCR5 receptor serves as a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope protein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. TAK-779 physically occupies a binding pocket within the transmembrane domains of CCR5, inducing a conformational change in the receptor. This allosterically prevents the interaction with gp120, thereby blocking membrane fusion and viral entry. This activity is specific to R5-tropic HIV-1, as the compound shows no effect on X4-tropic strains that use the CXCR4 co-receptor.

Signaling Pathway and Inhibition Model

The following diagram illustrates the role of CCR5 in both natural signaling and HIV-1 entry, and the inhibitory mechanism of TAK-779.

cluster_0 Host Cell Membrane cluster_1 Extracellular Space cluster_2 Normal Signaling cluster_3 HIV-1 Entry CD4 CD4 Receptor HIV1 HIV-1 gp120 CCR5 CCR5 Receptor G_Protein G-Protein CCR5->G_Protein coupled CCR5->G_Protein 2. Activates Chemokine Chemokines (RANTES, MIP-1α/β) CCR5->Chemokine CCR5->HIV1 BLOCKS Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion 3. Conformational Change TAK779 TAK-779 TAK779->CCR5 Binds to Transmembrane Pocket Ca_Mobilization Ca²+ Mobilization Chemotaxis G_Protein->Ca_Mobilization 3. Signal Transduction Chemokine->CCR5 HIV1->CD4 1. Binds HIV1->CCR5 2. Binds to Co-receptor

Caption: Mechanism of TAK-779 as a CCR5 antagonist.

Quantitative Data Summary

The potency and selectivity of TAK-779 have been quantified across various in vitro assays. The data below is compiled from key preclinical studies.

ParameterAssay DescriptionValueReference
IC₅₀ Inhibition of [¹²⁵I]-RANTES binding to CHO/CCR5 cells1.4 nM
IC₅₀ Inhibition of MIP-1α and MIP-1β binding to CCR51.0 nM
Kᵢ Competitive binding experiments1.1 nM
EC₅₀ Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells1.2 nM
EC₉₀ Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells5.7 nM
IC₅₀ Inhibition of R5 HIV-1 (JR-FL strain) Env-mediated membrane fusion0.87 ± 0.11 nM
IC₅₀ Inhibition of R5 HIV-1 (JR-FL strain) replication in MAGI-CCR5 cells1.4 ± 0.1 nM
CC₅₀ 50% cytotoxic concentration for MAGI-CCR5 cells51 µM

Key Experimental Protocols

The quantitative data for TAK-779 were generated using established in vitro assays. The methodologies for these core experiments are detailed below.

Protocol: Radioligand Binding Assay
  • Objective: To determine the concentration of TAK-779 required to inhibit 50% (IC₅₀) of the binding of a radiolabeled chemokine to the CCR5 receptor.

  • Materials:

    • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

    • Radioligand: [¹²⁵I]-RANTES.

    • TAK-779 at various concentrations.

    • Binding buffer and filtration apparatus.

  • Methodology:

    • Incubation: CHO/CCR5 cell membranes are incubated in a binding buffer with a fixed concentration of [¹²⁵I]-RANTES and serial dilutions of TAK-779.

    • Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Separation: The reaction mixture is passed through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity retained on the filter is measured using a gamma counter.

    • Analysis: The percentage of specific binding is calculated for each concentration of TAK-779 relative to a control (no inhibitor). The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.

Protocol: HIV-1 Replication Assay (MAGI-CCR5)
  • Objective: To measure the efficacy of TAK-779 in preventing R5 HIV-1 infection and replication in a cell-based model.

  • Materials:

    • MAGI-CCR5 cells: HeLa cells engineered to express CD4 and CCR5, and containing an integrated HIV-1 LTR-driven β-galactosidase reporter gene.

    • R5-tropic HIV-1 strain (e.g., Ba-L or JR-FL).

    • TAK-779 at various concentrations.

    • Cell culture reagents and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate).

  • Methodology:

    • Cell Plating: MAGI-CCR5 cells are seeded in multi-well plates and cultured overnight.

    • Treatment & Infection: Cells are pre-treated with serial dilutions of TAK-779 before being infected with a standardized amount of R5 HIV-1.

    • Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, integration, and expression of the β-galactosidase gene.

    • Staining/Lysis: Cells are fixed and stained with X-gal, which turns blue in the presence of β-galactosidase. Alternatively, cells are lysed and a chemiluminescent substrate is added.

    • Quantification: The number of blue-stained cells (foci of infection) is counted under a microscope, or luminescence is measured with a luminometer.

    • Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the HIV-1 Replication Assay.

plate_cells 1. Plate MAGI-CCR5 Cells in 96-well plate incubate_cells 2. Incubate Overnight plate_cells->incubate_cells prepare_drug 3. Prepare Serial Dilutions of TAK-779 incubate_cells->prepare_drug add_drug 4. Add Drug Dilutions to Cells prepare_drug->add_drug add_virus 5. Add R5 HIV-1 Virus Stock add_drug->add_virus incubate_infection 6. Incubate for 48 Hours add_virus->incubate_infection fix_stain 7. Fix Cells and Stain with X-gal Substrate incubate_infection->fix_stain count_foci 8. Count Blue Foci (Infected Cells) fix_stain->count_foci analyze 9. Calculate % Inhibition and Determine EC₅₀ count_foci->analyze

Caption: Workflow for a MAGI-CCR5 based HIV-1 replication assay.

References

TAK-778: A Technical Guide to a Pro-Chondrogenic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-778 is a novel synthetic 3-benzothiepin derivative identified as a potent promoter of chondrogenesis, the process of cartilage formation. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound. It includes a summary of its physicochemical characteristics, a detailed description of its mechanism of action, and representative protocols for in vitro and in vivo experimental evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for articular cartilage repair.

Chemical Structure and Properties

This compound is systematically named Diethyl 4-((6R,8S)-8-methyl-9-oxo-5,6,8,9-tetrahydrothiepino(4',5':4,5)benzo(1,2-d)(1,3)dioxole-6-carboxamido)benzylphosphonate.[1] Its structure combines a complex benzothiepin core with a benzylphosphonate moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₈NO₇PS[1][2][3]
Molecular Weight 505.52 g/mol [1]
CAS Number 180185-61-9
SMILES CCOP(=O)(Cc1ccc(cc1)NC(=O)[C@H]2Cc3cc4c(cc3C(=O)--INVALID-LINK--S2)OCO4)OCC
InChIKey WXACSCNLLDFZHE-OYHNWAKOSA-N
Appearance Data Not Available
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis would likely involve a multi-step process to construct the complex heterocyclic benzothiepin core, followed by an amidation reaction to couple it with the diethyl benzylphosphonate side chain.

Biological Activity and Mechanism of Action

This compound has been shown to promote the differentiation of chondroprogenitor cells and accelerate the repair of articular cartilage defects.

In Vitro Effects

In studies using the mouse chondroprogenitor-like cell line ATDC5, this compound stimulates the formation of cartilaginous nodules. This process is associated with the upregulation of gene expression for Transforming Growth Factor-beta 2 (TGF-β2). Notably, the expression of Bone Morphogenetic Protein-4 (BMP-4) and Insulin-like Growth Factor-I (IGF-I) were not significantly affected, suggesting a specific signaling pathway is targeted.

Signaling Pathway

The mechanism of action of this compound converges on the stimulation of the TGF-β signaling pathway, a critical regulator of chondrogenesis. By increasing the expression of TGF-β2, this compound initiates a cascade that leads to the differentiation of mesenchymal stem cells into chondrocytes and the subsequent production of extracellular matrix components, such as collagen and proteoglycans, which are essential for cartilage formation.

TAK778_Signaling_Pathway TAK778 This compound Chondroprogenitor Chondroprogenitor Cell (e.g., ATDC5) TAK778->Chondroprogenitor Enters TGFb2 TGF-β2 Gene Expression Chondroprogenitor->TGFb2 Upregulates Chondrogenesis Chondrogenesis TGFb2->Chondrogenesis Promotes CartilageNodules Cartilaginous Nodule Formation Chondrogenesis->CartilageNodules

Caption: Signaling pathway of this compound in promoting chondrogenesis.

Experimental Protocols

The following are representative protocols for evaluating the pro-chondrogenic effects of this compound, based on established methodologies in the field.

In Vitro Chondrogenesis Assay using ATDC5 Cells

This protocol describes the induction of chondrogenesis in the ATDC5 cell line and its assessment.

1. Cell Culture and Differentiation:

  • Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • To induce differentiation, culture the cells in the presence of 10 µg/mL insulin and 50 µg/mL ascorbic acid.

  • Treat cells with varying concentrations of this compound (experimental group) or vehicle (control group) for a period of up to 21 days.

2. Assessment of Chondrogenesis:

  • Alcian Blue Staining: At desired time points, fix the cell cultures with 4% paraformaldehyde. Stain with Alcian blue (pH 1.0) to visualize the accumulation of sulfated proteoglycans, a marker of cartilage matrix.

  • Quantitative Analysis: For a quantitative measure, extract the Alcian blue stain from the cells using 6 M guanidine HCl and measure the absorbance at approximately 650 nm.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of chondrogenic marker genes such as Col2a1 (Collagen Type II), Acan (Aggrecan), and Sox9, as well as TGF-β2.

In_Vitro_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed ATDC5 Cells differentiate Induce Differentiation (Insulin, Ascorbic Acid) start->differentiate treat Treat with this compound or Vehicle differentiate->treat stain Alcian Blue Staining (Proteoglycans) treat->stain qpcr qRT-PCR (Gene Expression) treat->qpcr quantify Stain Quantification (Absorbance) stain->quantify

Caption: Experimental workflow for in vitro chondrogenesis assay.

In Vivo Articular Cartilage Repair Model (Rabbit)

This protocol outlines a general procedure for evaluating the efficacy of this compound in an in vivo model of cartilage injury.

1. Creation of Articular Cartilage Defect:

  • Use mature rabbits (e.g., Japanese White rabbits) as the animal model.

  • Anesthetize the animals and, under sterile conditions, create a full-thickness chondral defect (e.g., 3-5 mm in diameter) in the patellar groove of the femur, exposing the subchondral bone.

2. Administration of this compound:

  • Prepare sustained-release microcapsules containing this compound. While the exact formulation for this compound is not detailed in the literature, a common method involves a water-in-oil/in-water (W/O/W) emulsion and solvent evaporation technique using a biodegradable polymer like PLGA.

  • Administer a single injection of the this compound-containing microcapsules directly into the defect site. The control group would receive microcapsules without this compound.

3. Evaluation of Cartilage Repair:

  • At specified time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the knee joints.

  • Macroscopic Evaluation: Assess the gross appearance of the repair tissue, looking at the degree of defect filling, color, and surface smoothness.

  • Histological Analysis: Fix the tissue, decalcify, and embed in paraffin. Section the tissue and stain with Safranin O-Fast Green to assess proteoglycan content and overall cartilage morphology. Use a histological scoring system (e.g., the International Cartilage Repair Society [ICRS] score) to quantify the quality of the repaired tissue.

In_Vivo_Workflow cluster_procedure Surgical Procedure & Treatment cluster_evaluation Evaluation (Post-Sacrifice) defect Create Cartilage Defect in Rabbit Knee treatment Administer this compound Sustained-Release Microcapsules defect->treatment macroscopic Macroscopic Assessment histology Histological Analysis (Safranin O Staining) scoring Histological Scoring (ICRS) macroscopic->histology histology->scoring

Caption: Experimental workflow for in vivo cartilage repair model.

Conclusion

This compound is a promising small molecule that promotes chondrogenesis through the upregulation of TGF-β2. Its ability to stimulate cartilage formation in vitro and enhance cartilage repair in vivo makes it a valuable candidate for further investigation in the context of osteoarthritis and other cartilage-related disorders. This guide provides the foundational information required for researchers to undertake such studies. Further work is needed to elucidate its detailed physicochemical properties, optimize its synthesis, and fully characterize its pharmacokinetic and toxicological profiles.

References

In Vitro Activity of TAK-778: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of TAK-778, a small molecule compound that has been investigated for two distinct biological activities: as a potent antagonist of the C-C chemokine receptor 5 (CCR5) with anti-HIV-1 properties, and as a novel 3-benzothiepin derivative that promotes chondrogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Core Focus: CCR5 Antagonism and Anti-HIV-1 Activity

The most extensively documented in vitro activity of compounds associated with the "this compound" designation is the antagonism of the CCR5 receptor, a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. It is important to note that the scientific literature predominantly refers to a closely related and more potent successor compound, TAK-779 , when detailing this anti-HIV-1 activity. For the purpose of this guide, and reflecting the available data, the information presented will focus on the in vitro profile of this well-characterized CCR5 antagonist.

Quantitative In Vitro Activity

The following tables summarize the quantitative data for the in vitro activity of the CCR5 antagonist TAK-779 against HIV-1 and its interaction with chemokine receptors.

Table 1: Anti-HIV-1 Activity of TAK-779

Assay TypeCell LineHIV-1 StrainMetricValue (nM)Citation
Viral ReplicationMAGI-CCR5Ba-L (R5)EC₅₀1.2[1]
Viral ReplicationMAGI-CCR5Ba-L (R5)EC₉₀5.7[1]
Viral ReplicationPeripheral Blood Mononuclear Cells (PBMCs)Clinical Isolates (R5)EC₅₀1.6 - 3.7[1]
Viral ReplicationMAGI-CCR5JR-FL (R5)IC₅₀1.4[2]
Membrane Fusion-JR-FL Env-mediatedIC₅₀0.87[2]
Viral ReplicationMAGI-CCR5IIIB (X4)ActivityInactive up to 20 µM

Table 2: CCR5 and Chemokine Receptor Binding and Signaling

Assay TypeCell LineLigandMetricValue (nM)Citation
Ligand BindingCHO/CCR5[¹²⁵I]-RANTESIC₅₀1.4
Ligand BindingCHO/CCR5-Kᵢ1.1
Ligand BindingCCR5-expressing cellsRANTES-Inhibitory
Ca²⁺ SignalingCCR5-expressing CHO cellsRANTES-Blocked at nM concentrations
Receptor Specificity--CCR2b AntagonismTo a lesser extent
Receptor Specificity--CCR1, CCR3, CCR4No effect

Table 3: Cytotoxicity

Cell LineMetricValue (µM)Citation
MAGI-CCR5CC₅₀51
Experimental Protocols

1. Anti-HIV-1 Replication Assay (MAGI-CCR5 cells)

  • Cell Line: MAGI-CCR5 cells, which express endogenous CXCR4 and have been engineered to express CCR5 and an HIV-1 LTR-driven β-galactosidase reporter gene.

  • Methodology:

    • Cells are seeded in 96-well plates.

    • Varying concentrations of TAK-779 are added to the wells.

    • A standardized amount of R5 HIV-1 (e.g., Ba-L or JR-FL strain) is added to infect the cells. For comparative purposes, X4 HIV-1 strains (e.g., IIIB) are used.

    • After a defined incubation period (e.g., 48 hours), the cells are lysed.

    • The activity of β-galactosidase is measured using a colorimetric substrate (e.g., CPRG) or a chemiluminescent substrate.

    • The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) are calculated by comparing the reporter gene activity in treated versus untreated infected cells.

  • Cytotoxicity Measurement: The 50% cytotoxic concentration (CC₅₀) is determined in parallel by assessing the viability of uninfected MAGI-CCR5 cells treated with TAK-779, often using an MTT or similar metabolic assay.

2. Radioligand Binding Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

  • Methodology:

    • Cell membranes from CHO/CCR5 cells are prepared.

    • A constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES, is incubated with the cell membranes.

    • Increasing concentrations of unlabeled TAK-779 are added to compete for binding to the CCR5 receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The 50% inhibitory concentration (IC₅₀) is determined as the concentration of TAK-779 that displaces 50% of the specific binding of the radioligand.

    • The equilibrium dissociation constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

3. Calcium Mobilization Assay

  • Cell Line: CCR5-expressing CHO cells.

  • Methodology:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The cells are pre-incubated with various concentrations of TAK-779.

    • A CCR5 agonist, such as RANTES, is added to stimulate the cells.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.

    • The ability of TAK-779 to block the RANTES-induced calcium flux indicates its antagonistic activity.

Signaling Pathways and Experimental Workflows

HIV_Entry_Inhibition Mechanism of HIV-1 Entry and Inhibition by TAK-779 cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Viral Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Fusion TAK779 TAK-779 TAK779->CCR5 Blocks Binding Ligand_Binding_Assay Workflow for Radioligand Binding Assay Start Prepare CHO/CCR5 Cell Membranes Incubate Incubate Membranes with: 1. [¹²⁵I]-RANTES (Radioligand) 2. Varying [TAK-779] Start->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Calculate Calculate IC₅₀ and Kᵢ Measure->Calculate Chondrogenesis_Pathway Proposed Mechanism of this compound in Chondrogenesis TAK778 This compound (3-benzothiepin derivative) ATDC5 ATDC5 Cells (Chondroprogenitor) TAK778->ATDC5 Stimulates TGFB2 Upregulation of TGF-β2 Gene Expression ATDC5->TGFB2 Leads to Chondrogenesis Formation of Cartilaginous Nodules TGFB2->Chondrogenesis Promotes

References

The Cellular Effects of TAK-778 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-778 is a synthetic 3-benzothiepin derivative that has demonstrated significant potential in promoting bone and cartilage formation. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, with a focus on its mechanisms of action in osteoblasts and chondrocytes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Cellular Effects of this compound

This compound primarily exerts its effects on mesenchymal stem cells and their progeny, driving differentiation towards osteoblastic and chondrogenic lineages. The following sections detail the specific cellular responses to this compound treatment in these two key cell types.

Osteogenic Effects of this compound

This compound has been shown to potently induce osteogenesis both in vitro and in vivo. The compound enhances the differentiation of bone marrow stromal cells into mature osteoblasts, leading to increased bone formation.

Quantitative Data on Osteogenic Effects

The following tables summarize the key quantitative findings from studies investigating the osteogenic effects of this compound.

Table 1: Effect of this compound on Human Bone Marrow Cell Differentiation [1]

ParameterConcentration of this compound7 days14 days21 days
Cell Number (relative to control) 10⁻⁷ M
10⁻⁶ M↓↓↓↓↓↓
10⁻⁵ M↓↓↓↓↓↓↓↓↓
Total Protein Content (relative to control) 10⁻⁷ M
10⁻⁶ M↑↑↑↑↑↑
10⁻⁵ M↑↑↑↑↑↑↑↑↑
Alkaline Phosphatase (ALP) Activity (relative to control) 10⁻⁷ M
10⁻⁶ M↑↑↑↑↑↑
10⁻⁵ M↑↑↑↑↑↑↑↑↑
Bone-like Nodule Formation (relative to control) 10⁻⁷ MN/AN/A
10⁻⁶ MN/AN/A↑↑
10⁻⁵ MN/AN/A↑↑↑

Arrow direction indicates an increase (↑) or decrease (↓) relative to the vehicle-treated control. The number of arrows indicates the magnitude of the effect in a dose-dependent manner.

Table 2: Effect of this compound on Rat Bone Marrow Stromal Cell Differentiation [2]

ParameterConcentration of this compoundEffect
Bone-like Nodule Formation ≥ 10⁻⁶ MPotent promotion
Alkaline Phosphatase (ALP) Activity ≥ 10⁻⁶ MIncrease
Soluble Collagen Release ≥ 10⁻⁶ MIncrease
Osteocalcin Secretion ≥ 10⁻⁶ MIncrease
Transforming Growth Factor-beta (TGF-β) Secretion ≥ 10⁻⁶ MStimulation
Insulin-like Growth Factor-I (IGF-I) Secretion ≥ 10⁻⁶ MStimulation
Signaling Pathways in Osteogenesis

The primary mechanism of action for this compound in promoting osteogenesis is through the estrogen receptor (ER) signaling pathway, specifically via Estrogen Receptor Alpha (ERα).

TAK778_Osteogenesis_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast Progenitor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TAK778 This compound ERa_inactive ERα (inactive) TAK778->ERa_inactive Binds to ERa_active ERα (active) ERa_inactive->ERa_active Activation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to Gene_Expression ↑ Gene Expression (ALP, Osteocalcin, etc.) ERE->Gene_Expression Promotes Differentiation Osteoblast Differentiation Gene_Expression->Differentiation Bone_Formation Bone Formation Differentiation->Bone_Formation

Caption: this compound mediated osteogenesis signaling pathway.
Experimental Protocols for Osteogenesis Assays

Osteogenesis_Workflow cluster_culture Cell Culture & Treatment cluster_assays Analysis at 7, 14, and 21 Days start Isolate Human Bone Marrow Cells culture Culture cells in α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 7 mM β-glycerophosphate, 10⁻⁸ M dexamethasone start->culture treatment Treat with this compound (10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M) or vehicle control culture->treatment proliferation Cell Proliferation Assay (e.g., Trypan Blue exclusion) treatment->proliferation alp_activity Alkaline Phosphatase (ALP) Activity Assay treatment->alp_activity protein Total Protein Content Assay (e.g., BCA assay) treatment->protein nodule_formation Bone-like Nodule Formation (Alizarin Red S Staining) - Day 21 only treatment->nodule_formation

Caption: Experimental workflow for in vitro osteogenesis.

Detailed Methodologies:

  • Cell Culture: Human bone marrow cells are cultured in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 50 µg/mL ascorbic acid, 7 mM β-glycerophosphate, and 10⁻⁸ M dexamethasone. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at final concentrations of 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M. A vehicle-only control is run in parallel.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • After the desired incubation period, cell layers are washed with phosphate-buffered saline (PBS).

    • Cells are lysed using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

    • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution at 37°C.

    • The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.[3][4][5]

  • Alizarin Red S Staining for Mineralization:

    • At day 21, the cell layer is washed with PBS and fixed with 10% neutral buffered formalin.

    • After washing with deionized water, the cells are stained with a 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes at room temperature.

    • Excess stain is removed by washing with deionized water.

    • The stained mineralized nodules are visualized and can be quantified by extracting the dye and measuring its absorbance.

Chondrogenic Effects of this compound

This compound has also been reported to promote chondrogenesis, the process of cartilage formation. This effect has been observed in mouse chondroprogenitor-like ATDC5 cells.

Quantitative Data on Chondrogenic Effects

Published quantitative data on the specific effects of this compound on chondrocyte differentiation markers is limited. However, one key finding is the upregulation of a critical growth factor.

Table 3: Effect of this compound on Gene Expression in ATDC5 Cells

GeneEffect of this compound Treatment
Transforming Growth Factor-beta2 (TGF-β2) Upregulation
Bone Morphogenetic Protein-4 (BMP-4) No significant change
Insulin-like Growth Factor-I (IGF-I) No significant change
Signaling Pathways in Chondrogenesis

The upregulation of TGF-β2 suggests that this compound may initiate chondrogenesis by modulating the TGF-β signaling pathway, a key regulator of chondrocyte differentiation. This pathway typically involves the transcription factor SOX9, which is a master regulator of chondrogenesis and is responsible for the expression of key cartilage matrix proteins like aggrecan and collagen type II.

TAK778_Chondrogenesis_Pathway cluster_extracellular Extracellular cluster_cell Chondroprogenitor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response TAK778 This compound TGFb_R TGF-β Receptor Complex TAK778->TGFb_R Upregulates TGF-β2 ligand SMADs SMAD Complex TGFb_R->SMADs Activates SOX9 ↑ SOX9 Expression SMADs->SOX9 Promotes Cartilage_Genes ↑ Cartilage-specific Gene Expression (Aggrecan, Col2A1) SOX9->Cartilage_Genes Upregulates Differentiation Chondrocyte Differentiation Cartilage_Genes->Differentiation ECM_Production Cartilage Matrix Production Differentiation->ECM_Production

Caption: Proposed signaling pathway for this compound in chondrogenesis.
Experimental Protocols for Chondrogenesis Assays

Chondrogenesis_Workflow cluster_culture Cell Culture & Treatment cluster_assays Analysis at 14-21 Days start Isolate Mesenchymal Stem Cells (MSCs) pellet_culture Create high-density pellet cultures of MSCs in polypropylene tubes start->pellet_culture treatment Culture in chondrogenic medium (containing TGF-β3, dexamethasone, ascorbic acid) +/- this compound pellet_culture->treatment histology Histological Analysis: - Pellet size and morphology - Alcian Blue staining for proteoglycans - Safranin-O staining for glycosaminoglycans treatment->histology gene_expression Gene Expression Analysis (RT-qPCR): - SOX9 - Aggrecan (ACAN) - Collagen Type II (COL2A1) treatment->gene_expression protein_analysis Protein Analysis (Immunohistochemistry/Western Blot): - Collagen Type II treatment->protein_analysis

Caption: Experimental workflow for in vitro chondrogenesis.

Detailed Methodologies:

  • Micromass Pellet Culture: Mesenchymal stem cells are resuspended in a defined chondrogenic medium and centrifuged to form a pellet at the bottom of a polypropylene tube. This high-density culture environment is crucial for chondrogenic differentiation.

  • Chondrogenic Medium: A common basal medium for chondrogenesis is DMEM/F-12 supplemented with dexamethasone, ascorbic acid, L-proline, and a member of the TGF-β superfamily, typically TGF-β3. This compound would be added to this medium to assess its effects.

  • Alcian Blue Staining: This stain is used to visualize the accumulation of sulfated glycosaminoglycans, a hallmark of cartilage matrix. Fixed pellets are sectioned and stained with an acidic Alcian blue solution.

  • Gene Expression Analysis: Total RNA is extracted from the cell pellets, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of key chondrogenic marker genes, including SOX9, ACAN (aggrecan), and COL2A1 (collagen type II).

Summary and Conclusion

This compound is a promising small molecule that demonstrates potent pro-osteogenic and pro-chondrogenic activities. Its primary mechanism in osteoblasts involves the activation of the estrogen receptor alpha signaling pathway, leading to enhanced differentiation and bone matrix formation. In chondrocytes, this compound appears to act, at least in part, by upregulating TGF-β2, a key signaling molecule in chondrogenesis.

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the cellular effects of this compound. Future research should focus on elucidating the complete downstream signaling cascades in both osteoblasts and chondrocytes and on further quantifying its chondrogenic potential. Such studies will be crucial for the potential development of this compound as a therapeutic agent for bone and cartilage repair.

References

TAK-778 (BJT-778): A Technical Guide to its Modulation of Virological and Immunological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-778 (also known as BJT-778 or Brelovitug) is a potent, fully human IgG1 monoclonal antibody targeting the hepatitis B surface antigen (HBsAg).[1][2] Developed by Bluejay Therapeutics, it is under investigation for the treatment of chronic hepatitis B (CHB) and chronic hepatitis D (CHD).[1][3] this compound exhibits a dual mechanism of action, directly neutralizing viral particles and modulating the host immune response to promote viral clearance. This document provides a comprehensive technical overview of this compound's mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the modulated pathways.

Modulation of the Viral Life Cycle and Immune Signaling Pathways

This compound's therapeutic effect stems from its ability to intervene at two critical stages of hepatitis B and D infection: the extracellular viral lifecycle and the host's immune recognition and response.

Direct Viral Neutralization and Clearance

This compound binds with high affinity to a conformational epitope on HBsAg, which is present on both infectious virions (Dane particles) of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV), as well as on subviral particles.[4] This binding has two primary consequences:

  • Inhibition of Viral Entry: By binding to HBsAg, this compound sterically hinders the interaction of the virus with host cell receptors, effectively neutralizing its ability to infect hepatocytes.

  • Clearance of Viral Particles: The formation of this compound-HBsAg immune complexes facilitates the clearance of both virions and subviral particles from circulation.

This direct antiviral activity leads to a rapid reduction in viral load, a key therapeutic goal in managing chronic viral hepatitis.

Immunomodulation: Enhancement of Antigen Presentation and T-Cell Activation

The Fc domain of the this compound IgG1 antibody is fully functional and plays a crucial role in its immunomodulatory effects. The formation of immune complexes between this compound and HBsAg leads to:

  • Enhanced Uptake by Antigen-Presenting Cells (APCs): These immune complexes are efficiently taken up by APCs, such as dendritic cells and macrophages, through Fc-gamma receptors (FcγRs).

  • Stimulation of Antiviral T-Cell Immunity: The enhanced uptake and subsequent processing of HBsAg by APCs lead to a more robust presentation of viral antigens to T-cells. This, in turn, stimulates HBV-specific CD4+ T-cell activation, a critical component of the adaptive immune response required for long-term viral control and potential functional cure.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro Efficacy of this compound

ParameterValueDescription
Binding Affinity (Kd) to HBsAg (Serotype ad) 0.22 nMMeasured by surface plasmon resonance.
Binding Affinity (Kd) to HBsAg (Serotype ay) 0.39 nMMeasured by surface plasmon resonance.
IC50 for HBsAg Binding (Genotype A) 0.07 ± 0.08 nMHalf-maximal inhibitory concentration for binding.
IC50 for HBsAg Binding (Genotype B) 0.02 ± 0.003 nMHalf-maximal inhibitory concentration for binding.
IC50 for HBsAg Binding (Genotype C) 0.02 ± 0.003 nMHalf-maximal inhibitory concentration for binding.
IC50 for HBsAg Binding (Genotype D) 0.07 ± 0.05 nMHalf-maximal inhibitory concentration for binding.
EC50 for HBV Neutralization (HBsAg) 0.09 ± 0.02 nMHalf-maximal effective concentration in PHH assay.
EC50 for HBV Neutralization (HBeAg) 0.11 ± 0.07 nMHalf-maximal effective concentration in PHH assay.
EC50 for HDV Neutralization 0.01 ± 0.003 nMHalf-maximal effective concentration.

Table 2: Phase 2 Clinical Trial Results in Chronic Hepatitis D (CHD) Patients

Dose RegimenTimepointVirologic Response¹ALT Normalization²Combined Response³
300 mg WeeklyWeek 24100%67%67%
300 mg WeeklyWeek 44100%Not ReportedNot Reported
600 mg Every 2 WeeksWeek 36100%Not ReportedNot Reported
900 mg Every 4 WeeksWeek 24100%75%75%

¹Virologic response is defined as ≥2 log10 HDV RNA IU/mL reduction from baseline or HDV RNA target not detected. ²ALT normalization in participants with abnormal ALT at baseline. ³Combined response is defined as virologic response plus ALT normalization.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key pathways modulated by this compound and a representative experimental workflow.

TAK778_Mechanism_of_Action HBV_HDV HBV/HDV Virions & Subviral Particles (HBsAg) ImmuneComplex This compound-HBsAg Immune Complex HBV_HDV->ImmuneComplex Binding & Neutralization TAK778 This compound TAK778->ImmuneComplex Fc_gamma_R Fcγ Receptor ImmuneComplex->Fc_gamma_R Phagosome Phagosome Fc_gamma_R->Phagosome AntigenPresentation Antigen Presentation (MHC Class II) Phagosome->AntigenPresentation Processing TCell CD4+ T-Cell AntigenPresentation->TCell Stimulation TCellActivation T-Cell Activation & Cytokine Production TCell->TCellActivation

Caption: this compound Mechanism of Action Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Immunomodulation cluster_invivo In Vivo Efficacy SPR Surface Plasmon Resonance (Binding Affinity - Kd) ELISA ELISA (HBsAg Binding - IC50) SPR->ELISA PHH_Assay Primary Human Hepatocyte (PHH) Assay (HBV/HDV Neutralization - EC50) ELISA->PHH_Assay PBMC_Isolation Isolate PBMCs from Healthy Donors & CHB Patients ImmuneComplex_Formation Form this compound-HBsAg Immune Complexes PBMC_Isolation->ImmuneComplex_Formation Flow_Cytometry Flow Cytometry (Measure HBsAg uptake by APCs) ImmuneComplex_Formation->Flow_Cytometry TCell_CoCulture Co-culture with HBsAg-specific T-cells ImmuneComplex_Formation->TCell_CoCulture IFN_gamma_Assay IFN-γ ELISpot/Intracellular Staining (Measure T-cell activation) TCell_CoCulture->IFN_gamma_Assay Humanized_Mouse_Model Humanized FRG Mouse Model of CHB Infection Dosing Administer this compound Humanized_Mouse_Model->Dosing Serum_Analysis Monitor Serum HBsAg & Antibody Concentration Dosing->Serum_Analysis

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

HBV Neutralization Assay in Primary Human Hepatocytes (PHH)

This assay evaluates the ability of this compound to prevent de novo infection of primary human liver cells by HBV.

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are maintained in appropriate hepatocyte culture medium.

  • Inoculum Preparation: A mixture of this compound at various concentrations and a fixed amount of HBV inoculum is prepared and pre-incubated.

  • Infection: The culture medium is removed from the PHH, and the this compound/HBV mixture is added. The cells are co-incubated for a period of 8 days to allow for infection and viral protein expression.

  • Endpoint Measurement: After the incubation period, the cell culture supernatant is collected. The levels of HBsAg and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercial enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The percentage of inhibition of HBsAg and HBeAg production is calculated for each this compound concentration relative to a no-antibody control. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.

Fc-mediated HBsAg Uptake Assay in Antigen-Presenting Cells

This assay assesses the role of the Fc domain of this compound in facilitating the uptake of HBsAg by APCs.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy individuals and CHB patients using density gradient centrifugation.

  • Immune Complex Formation: Recombinant HBsAg is fluorescently labeled (e.g., with DyLight 550). Labeled HBsAg is then incubated with this compound or an isotype control antibody to form immune complexes (ICs).

  • Uptake Experiment: PBMCs are incubated with the fluorescently labeled ICs for various time points (e.g., 15 and 120 minutes).

  • Flow Cytometry Analysis: Following incubation, the cells are washed and stained with antibodies specific for different APC markers (e.g., CD11c for myeloid cells, CD14 for monocytes). The percentage of cells positive for the fluorescently labeled HBsAg is determined for each APC subset using flow cytometry.

  • Data Analysis: The efficiency and kinetics of HBsAg uptake are compared between cells incubated with this compound-HBsAg ICs and those incubated with HBsAg alone or isotype control ICs.

In Vivo Efficacy in a Humanized Mouse Model of CHB

This in vivo model evaluates the ability of this compound to reduce HBsAg levels in a setting that mimics chronic HBV infection.

  • Animal Model: Fah/Rag2/IL-2rγ triple knockout (FRG) mice are transplanted with human hepatocytes to create a humanized liver. These mice are then infected with HBV to establish a chronic infection.

  • Treatment: Once chronic infection is established (as determined by stable serum HBsAg levels), the mice are administered a single dose of this compound (e.g., 20 mg/kg) or a negative control antibody.

  • Monitoring: Blood samples are collected at various time points post-dosing.

  • Endpoint Measurement: The concentration of HBsAg in the serum is measured by ELISA. The serum concentration of the administered human antibody (this compound) is also measured to assess its pharmacokinetics.

  • Data Analysis: The change in serum HBsAg levels over time is plotted to evaluate the extent and duration of HBsAg depletion by this compound compared to the control group.

Conclusion

This compound (BJT-778) represents a promising therapeutic candidate for chronic hepatitis B and D. Its dual mechanism of action, combining direct viral neutralization with immune modulation, offers the potential for both rapid viral load reduction and the establishment of a durable, host-mediated antiviral response. The preclinical and clinical data generated to date support its continued development as a monotherapy and in combination with other agents to achieve a functional cure for CHB and an effective treatment for CHD. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this and other novel biologics in the field of viral hepatitis.

References

An In-depth Technical Guide on the Early Research Findings of BJT-778

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a conflation of drug development program names. While the query specified "TAK-778," the early research findings predominantly point to two distinct investigational drugs: BJT-778 (brelovitug), a monoclonal antibody for hepatitis B and D, and TAK-788 (mobocertinib), an EGFR/HER2 inhibitor for non-small cell lung cancer. Given the available preclinical and early clinical data that aligns with the request for an in-depth technical guide, this document will focus on BJT-778 .

This guide provides a comprehensive overview of the preclinical and early clinical data on BJT-778, a potent, fully human monoclonal antibody targeting the hepatitis B surface antigen (HBsAg). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro and in vivo studies of BJT-778.

Table 1: Binding Affinity and Kinetics of BJT-778 to HBsAg [1]

ParameterHBsAg Serotype 'ad'HBsAg Serotype 'ay'
Binding Affinity (Kd) (nM) 0.220.39

Table 2: In Vitro Neutralization Potency of BJT-778 [1][2]

VirusParameterMean Value (nM) ± SD
Hepatitis B Virus (HBV) EC500.09 ± 0.02
Hepatitis D Virus (HDV) EC500.01 ± 0.003

Table 3: BJT-778 Binding to HBsAg of Major HBV Genotypes [1]

GenotypeIC50 (nM) Mean ± SD
Genotype A 0.07 ± 0.08
Genotype B 0.02 ± 0.003
Genotype C 0.02 ± 0.003
Genotype D 0.07 ± 0.05

Table 4: BJT-778 Binding to HBsAg with Clinical Mutations [1]

HBsAg ProteinIC50 (nM) Mean ± SD
Wild Type (Ayw) 0.14 ± 0.11
D144A 0.99 ± 0.08
T126S 0.03 ± 0.01
M133L 0.03 ± 0.04
G145R >67

Table 5: Pharmacokinetic Properties of Single Subcutaneous Doses of BJT-778 in Healthy Volunteers

DoseCmax (Geometric Mean)AUCinf (Geometric Mean)T1/2 (Geometric Mean)Tmax (Median)
75 mg Proportionally lowerProportional27-36 days7 days
300 mg Dose-proportional increaseDose-proportional increase27-36 days7 days
900 mg Proportionally higherProportional27-36 days7 days

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Binding Affinity and Kinetics Analysis: The kinetic rate and binding affinity of BJT-778 to HBsAg were determined using surface plasmon resonance. Purified HBsAg from both 'ad' and 'ay' serotypes were used in these experiments to assess the binding parameters (Kd and Ka).

In Vitro Neutralization Assays: The half-maximal effective concentration (EC50) for the neutralization of HBV and HDV infections was determined in vitro. While the specific cell lines are not detailed in the provided abstracts, these assays typically involve infecting susceptible cell lines with HBV or HDV in the presence of varying concentrations of BJT-778. The viral load is then quantified to determine the concentration at which 50% of viral activity is inhibited.

HBsAg Genotype and Mutant Binding Assays: The binding of BJT-778 to different HBsAg genotypes and clinically relevant mutants was assessed to determine the half-maximal inhibitory concentration (IC50). These experiments likely utilized immunoassays where various HBsAg proteins were incubated with BJT-778 to measure its binding capacity.

Phase 1/2a Clinical Trial in Healthy Volunteers and Patients with Chronic Hepatitis B/D: A randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of BJT-778. In healthy volunteers, single subcutaneous doses of 75 mg, 300 mg, and 900 mg were administered. Serum concentrations of BJT-778 were measured using a validated noncompetitive immunoassay with electrochemiluminescence detection. Pharmacokinetic parameters were estimated using noncompartmental analysis. The study also includes cohorts of patients with chronic hepatitis B and D receiving multiple doses to evaluate antiviral activity.

Signaling Pathways and Experimental Workflows

Mechanism of Action: BJT-778 is a fully human IgG1 monoclonal antibody that targets HBsAg. Its proposed dual mechanism of action involves:

  • Neutralization and Clearance: BJT-778 directly binds to and neutralizes HBV and HDV virions, as well as HBsAg-containing subviral particles. This leads to a reduction in viral load.

  • Immune Modulation: The Fc domain of BJT-778 is fully functional. By forming immune complexes with HBsAg, it facilitates Fc-gamma receptor-mediated uptake by antigen-presenting cells (APCs). This enhanced uptake leads to the activation of HBV-specific T cells, potentially helping to reconstitute antiviral immunity.

Caption: Dual mechanism of action of BJT-778.

Phase 2b/3 Clinical Trial Design for Chronic Hepatitis Delta: The ongoing clinical trials for BJT-778 in patients with chronic hepatitis delta (CHD) involve randomizing participants into different treatment arms to evaluate the efficacy and safety of various dosing regimens. A typical study design is outlined below.

BJT778_Clinical_Trial_Workflow Screening Patient Screening (Chronic HDV Infection) Randomization Randomization (2:2:1) (N ≈ 150) Screening->Randomization Arm1 Arm 1: BJT-778 300 mg SC Once Weekly Randomization->Arm1 Arm2 Arm 2: BJT-778 900 mg SC Once Every 4 Weeks Randomization->Arm2 Arm3 Arm 3: Delayed Treatment Randomization->Arm3 FollowUp Follow-up & Efficacy/Safety Assessment (HDV RNA, ALT levels) Arm1->FollowUp Arm2->FollowUp Week24_Arm3 Week 24: Initiate BJT-778 300 mg SC Once Weekly Arm3->Week24_Arm3 After 24 weeks Week24_Arm3->FollowUp

Caption: Phase 2b/3 clinical trial workflow for BJT-778 in CHD.

References

The Role of Tak-778 in HIV-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a critical step in the HIV-1 lifecycle, presents a key target for therapeutic intervention. Tak-778, a small-molecule, nonpeptide antagonist, has been investigated for its potential to inhibit HIV-1 entry. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation as an anti-HIV-1 agent.

Mechanism of Action: CCR5 Antagonism

This compound functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5)[1][2][3]. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells[2][3]. The viral envelope glycoprotein gp120 interacts with the CD4 receptor on the surface of T-cells, triggering conformational changes that expose a binding site for a chemokine co-receptor, predominantly CCR5 or CXCR4. By binding to CCR5, this compound allosterically inhibits the interaction between the HIV-1 gp120 protein and the CCR5 co-receptor, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry. Notably, this compound is not effective against T-cell line-tropic (X4) HIV-1 strains that utilize the CXCR4 co-receptor.

Quantitative Data on Anti-HIV-1 Activity

The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent inhibitory activity against R5 HIV-1 strains.

ParameterValue (nM)Cell Line/Assay ConditionReference
EC50 1.2MAGI-CCR5 cells (R5 HIV-1, Ba-L strain)
EC90 5.7MAGI-CCR5 cells (R5 HIV-1, Ba-L strain)
IC50 1.6 - 3.7Peripheral Blood Mononuclear Cells (PBMCs) (R5 HIV-1 clinical isolates)
IC50 1.4Inhibition of 125I-RANTES binding to CCR5
IC50 0.87 ± 0.11HIV-1 Env-mediated membrane fusion
IC50 1.4 ± 0.1HIV-1 replication
IC50 27CCR2b binding
IC50 369mCXCR3 binding

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.

CCR5 Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of a natural ligand to the CCR5 receptor.

Cell Line:

  • Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).

Protocol:

  • CHO/CCR5 cells are incubated with varying concentrations of Tak-779.

  • A radiolabeled CCR5 ligand, such as 125I-RANTES, is added to the cell suspension.

  • The mixture is incubated to allow for competitive binding.

  • Unbound ligand is separated from the cells by filtration.

  • The amount of radiolabeled ligand bound to the cells is quantified using a gamma counter.

  • The concentration of Tak-779 that inhibits 50% of ligand binding (IC50) is calculated.

HIV-1 Replication Inhibition Assay

This assay measures the ability of this compound to inhibit the replication of HIV-1 in primary human cells.

Cell Type:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

Protocol:

  • PBMCs are isolated from whole blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation.

  • The stimulated PBMCs are infected with a CCR5-tropic strain of HIV-1.

  • Following infection, the cells are cultured in the presence of varying concentrations of Tak-779.

  • Culture supernatants are collected at multiple time points (e.g., days 3, 5, and 7 post-infection).

  • The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • The effective concentration of Tak-779 that inhibits 50% of viral replication (EC50) is determined.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay assesses the capacity of this compound to block the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and CCR5.

Cell Lines:

  • Effector cells: HeLa cells expressing the HIV-1 JR-FL envelope glycoprotein (Env).

  • Target cells: CHO cells co-expressing human CD4 and CCR5.

Protocol:

  • Effector and target cells are co-cultured in the presence of varying concentrations of Tak-779.

  • Cell-cell fusion is induced, often through a temperature shift or other stimuli.

  • Fusion events are quantified using a reporter gene system. For example, one cell line may contain a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a protein (e.g., Tat) expressed in the other cell line.

  • The reporter gene activity is measured, which is proportional to the extent of cell fusion.

  • The concentration of Tak-779 that inhibits 50% of cell-cell fusion (IC50) is calculated.

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion CCR5->MembraneFusion 3. Fusion Initiation ViralEntry Viral Entry MembraneFusion->ViralEntry 4. Viral Genome Release Tak778 This compound Tak778->CCR5 Inhibits Binding

Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.

Experimental Workflow: HIV-1 Replication Inhibition Assay

Replication_Inhibition_Workflow start Isolate & Stimulate PBMCs infect Infect with R5 HIV-1 start->infect treat Culture with varying concentrations of this compound infect->treat collect Collect Supernatants at Time Points treat->collect elisa Quantify p24 Antigen by ELISA collect->elisa analyze Calculate EC50 elisa->analyze

Caption: Workflow for determining the HIV-1 replication inhibition efficacy of this compound.

Experimental Workflow: Cell-Cell Fusion Assay

Fusion_Assay_Workflow start Co-culture Effector (Env+) and Target (CD4+/CCR5+) cells treat Add varying concentrations of this compound start->treat induce Induce Cell Fusion treat->induce measure Measure Reporter Gene Activity induce->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for the HIV-1 Env-mediated cell-cell fusion inhibition assay.

Preclinical Development and Outlook

While this compound demonstrated potent and selective in vitro activity against R5 HIV-1 strains, its development was hampered by issues related to its oral bioavailability, largely attributed to its quaternary ammonium moiety. This led to further optimization efforts resulting in second-generation CCR5 antagonists, such as Cenicriviroc (formerly TAK-652), which exhibited improved pharmacokinetic properties.

Studies on the toxicology and pharmacokinetics of this compound in animal models were initiated with the aim of progressing to Phase I clinical trials. However, publicly available data on the outcomes of these preclinical studies and any subsequent clinical trials for HIV-1 are limited. The focus of CCR5 antagonist development for HIV appears to have shifted to compounds with more favorable pharmacokinetic profiles.

Conclusion

This compound was a pioneering small-molecule CCR5 antagonist that showed significant promise in the preclinical stages of anti-HIV-1 drug discovery. Its potent and selective inhibition of R5 HIV-1 entry provided a strong rationale for the continued development of CCR5 antagonists as a therapeutic class. Although this compound itself did not advance to late-stage clinical development for HIV, the research surrounding it has been instrumental in informing the design of next-generation CCR5 inhibitors with improved drug-like properties. The experimental frameworks used to characterize this compound remain relevant for the evaluation of new HIV-1 entry inhibitors.

References

Preliminary Studies of TAK-778 Toxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on dedicated preliminary toxicity studies for TAK-778 is limited. This document summarizes preclinical data from efficacy-focused studies that provide some insight into the compound's safety profile at the tested doses and presents a general overview of standard toxicological assessments.

Introduction

This compound is a novel synthetic 3-benzothiepin derivative identified for its potential therapeutic applications in tissue regeneration, specifically in promoting chondrogenesis (cartilage formation) and osteogenesis (bone formation).[1][2] While comprehensive toxicology reports are not publicly accessible, existing in vitro and in vivo studies aimed at evaluating its efficacy provide preliminary information on its biological effects and tolerability in animal models. This guide synthesizes the available data, details the experimental protocols used in these studies, and outlines the typical workflow for non-clinical toxicity assessment.

Quantitative Data from Preclinical Studies

The following table summarizes the quantitative data extracted from preclinical efficacy studies of this compound. It is important to note that these studies were not designed as formal toxicity studies; therefore, the data does not include standard toxicological endpoints like LD50 or No-Observed-Adverse-Effect-Level (NOAEL).

Study Type Species/Cell Line Compound/Formulation Dose/Concentration Duration Key Findings (related to safety/toxicity) Reference
In Vitro ChondrogenesisMouse chondroprogenitor-like ATDC5 cellsThis compoundNot specifiedNot specifiedStimulates cartilaginous nodule formation.[1]
In Vitro OsteogenesisRat bone marrow stromal cellsThis compound1 µM and higher21 daysStimulated cellular Alkaline Phosphatase (ALP) activity.[3]
In Vitro OsteogenesisRat bone marrow stromal cellsThis compound10 µM21 daysSlightly but significantly increased the DNA content of cells at confluence.[3]
In Vitro OsteogenesisNot specifiedThis compound10 µMNot specifiedSignificantly reduces the saturated cell density.
In Vivo Articular Cartilage RepairRabbitThis compound-containing sustained-release microcapsulesOne-shot injection (dose not specified)Not specifiedAccelerated the repair process of full-thickness defects of articular cartilage.
In Vivo Bone RegenerationRat (skull defects)This compound/PLGA-microcapsules0.2-5 mg/site (single local injection)4 weeksDose-dependent increase in new bone area. No adverse effects reported.
In Vivo Bone RepairRabbit (tibial segmental defect)Pellet containing this compound/PLGA-MC4 mg/pellet2 monthsInduced osseous union. No adverse effects reported.
In Vivo Fracture HealingRabbit (tibial osteotomy)This compound/PLGA-MC10 mg/site (single local application)30 daysEnhanced callus formation and increased breaking force. No adverse effects reported.

Experimental Protocols

  • Cell Culture: Mouse chondroprogenitor-like ATDC5 cells were cultured to confluence.

  • Treatment: Cells were treated with this compound (concentration not specified in the abstract).

  • Analysis: The formation of cartilaginous nodules was observed. Gene expression analysis was performed to measure the upregulation of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I.

  • Animal Model: Rabbits with full-thickness defects in the articular cartilage of the knee.

  • Treatment: A single injection of this compound formulated in sustained-release microcapsules was administered to the defect site.

  • Analysis: The cartilage repair process was evaluated over time, presumably through histological analysis of the joint tissue.

  • Animal Model: Rats with surgically created bony defects in the skull.

  • Treatment: A single local injection of this compound incorporated into poly(dl-lactic/glycolic) acid (PLGA) microcapsules was administered at doses of 0.2, 1, and 5 mg per site.

  • Analysis: After 4 weeks, the area of new bone formation within the defects was quantified.

  • Animal Model: Rabbits with a segmental defect created in the tibia.

  • Treatment: A pellet containing 4 mg of this compound in PLGA microcapsules was implanted to fill the defect. A placebo pellet was used as a control.

  • Analysis: Osseous union was assessed over a 2-month period.

Signaling Pathway and Experimental Workflows

TAK778_Signaling TAK778 This compound Cell Bone Marrow Stromal Cell TAK778->Cell Enters Msx2 Msx2 mRNA Expression Cell->Msx2 Upregulates TGF_beta TGF-β Secretion Cell->TGF_beta Stimulates IGF_I IGF-I Secretion Cell->IGF_I Stimulates Osteoblast_Diff Osteoblast Differentiation Msx2->Osteoblast_Diff Promotes Autocrine_Paracrine Autocrine/Paracrine Mechanisms TGF_beta->Autocrine_Paracrine IGF_I->Autocrine_Paracrine Autocrine_Paracrine->Osteoblast_Diff Regulates

Caption: Proposed mechanism of this compound promoting osteoblast differentiation.

Preclinical_Tox_Workflow cluster_in_vitro In Vitro Toxicity cluster_in_vivo In Vivo Toxicity cluster_kinetics Toxicokinetics Genotoxicity Genotoxicity (e.g., Ames, MLA) Acute Acute Toxicity (Single Dose, MTD) Genotoxicity->Acute Cytotoxicity Cytotoxicity (Various cell lines) Cytotoxicity->Acute hERG hERG Assay (Cardiotoxicity) Safety_Pharm Safety Pharmacology (CNS, CVS, Respiratory) hERG->Safety_Pharm Repeat_Dose Repeat-Dose Toxicity (Sub-chronic, Chronic) Acute->Repeat_Dose IND Investigational New Drug (IND) Application Repeat_Dose->IND Safety_Pharm->IND Repro_Tox Reproductive Toxicology Repro_Tox->IND Carcinogenicity Carcinogenicity Carcinogenicity->IND If required ADME ADME (Absorption, Distribution, Metabolism, Excretion) ADME->Repeat_Dose ADME->Safety_Pharm

Caption: A generalized workflow for preclinical toxicology studies.

Conclusion

The available data on this compound, primarily from studies focused on its regenerative properties, suggest that the compound was well-tolerated in the animal models at the doses administered for localized bone and cartilage repair. The observation of reduced cell density at a 10 µM concentration in vitro indicates potential cytotoxic effects at higher concentrations and warrants further investigation.

A comprehensive toxicological profile for this compound would require a battery of dedicated studies as outlined in the workflow diagram above. These would include in vitro genotoxicity and cytotoxicity assays, and in vivo studies to determine acute and repeat-dose toxicity, safety pharmacology (assessing effects on central nervous, cardiovascular, and respiratory systems), and toxicokinetics. Without such studies, a full risk assessment for systemic administration of this compound in a clinical setting cannot be completed. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound for further development.

References

Methodological & Application

Application Notes and Protocols for TAK-243 (MLN7243) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Nomenclature: Initial searches for "TAK-778" yielded information on a compound related to chondrogenesis[1]. However, the broader scientific literature provides more extensive cell culture data for a similarly named compound, TAK-243 (also known as MLN7243), a potent inhibitor of the ubiquitin-activating enzyme (UAE). These application notes focus on TAK-243, assuming a potential ambiguity in the initial query. Another compound, BJT-778, has also been identified and is an antibody targeting the hepatitis B surface antigen[2][3][4][5].

Introduction to TAK-243 (MLN7243)

TAK-243, also known as MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary enzyme (E1) in the ubiquitination cascade. By forming an adduct with a cysteine residue in the UAE active site, TAK-243 blocks the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes. This leads to a global disruption of protein ubiquitination, causing an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, apoptosis. TAK-243 has been shown to induce the unfolded protein response (UPR), abrogate the NF-κB signaling pathway, and impair cell cycle progression and DNA damage repair pathways.

Mechanism of Action

TAK-243 functions as a critical inhibitor of the ubiquitin-proteasome system. The primary mechanism involves the irreversible inhibition of the ubiquitin-activating enzyme (UAE). This action blocks the entire ubiquitination cascade, which is essential for the degradation of numerous cellular proteins, including those that regulate cell cycle progression and apoptosis. Consequently, treatment with TAK-243 leads to the accumulation of short-lived proteins such as c-Jun, c-Myc, MCL1, and p53. A key downstream effect of this inhibition is the suppression of the NF-κB pathway, a critical signaling route for cell survival and inflammation.

TAK243_Mechanism_of_Action cluster_ubiquitination Ubiquitination Cascade cluster_nfkb NF-κB Pathway Ub Ubiquitin UAE UAE (E1) Ub->UAE ATP E2 E2 Enzyme UAE->E2 E3 E3 Ligase E2->E3 TargetProtein Target Protein E3->TargetProtein Proteasome Proteasome TargetProtein->Proteasome Polyubiquitination Degradation Protein Degradation Proteasome->Degradation IKK IKK IkB IκB IKK->IkB Phosphorylation IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene TAK243 TAK-243 TAK243->UAE Inhibition

Figure 1: Mechanism of action of TAK-243.

Quantitative Data

The inhibitory activity of TAK-243 has been quantified in various assays. The following table summarizes its potency against UAE and other related enzymes.

Target EnzymeIC50 (nM)Assay Type
UAE (Ubiquitin-Activating Enzyme) 1 ± 0.2 UBCH10 E2 Thioester Assay
UBA6 (Fat10-Activating Enzyme)7 ± 3Cell-free assay
NAE (NEDD8-Activating Enzyme)28 ± 11Cell-free assay
SAE (SUMO-Activating Enzyme)850 ± 180Cell-free assay
UBA7 (ISG15-Activating Enzyme)5,300 ± 2,100Cell-free assay
ATG7 (Autophagy-Activating Enzyme)>10,000Cell-free assay
Data sourced from Selleck Chemicals product information.

Experimental Protocols

General Guidelines for Handling TAK-243
  • Reconstitution: TAK-243 is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For example, a 10 mM stock solution can be prepared.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Protocol 1: In Vitro Treatment of Adherent Cells (e.g., HCT-116)

This protocol describes a general procedure for treating an adherent cancer cell line with TAK-243 to assess its effects on protein ubiquitination and cell viability.

Materials:

  • HCT-116 cells (or other suitable cell line)

  • McCoy's 5A modified medium (or appropriate medium for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TAK-243 (MLN7243)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • RIPA buffer for cell lysis

  • Protein assay kit (e.g., BCA)

  • Reagents for SDS-PAGE and Western blotting

  • Antibodies against ubiquitin, specific proteins of interest (e.g., p53, c-Myc), and a loading control (e.g., β-actin)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare working solutions of TAK-243 in complete culture medium at the desired concentrations (e.g., 0.01, 0.1, 1.0 µM).

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of TAK-243.

    • Remove the old medium from the cells and replace it with the medium containing TAK-243 or the vehicle control.

  • Incubation:

    • Incubate the treated cells for the desired time period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time will depend on the specific endpoint being measured.

  • Endpoint Analysis:

    • For Western Blotting:

      • After incubation, wash the cells with ice-cold PBS.

      • Lyse the cells directly in the wells using RIPA buffer.

      • Collect the cell lysates and determine the protein concentration using a BCA assay.

      • Perform SDS-PAGE and Western blotting to analyze the levels of total ubiquitin conjugates and specific proteins of interest.

    • For Cell Viability Assay:

      • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_wb Western Blot cluster_via Viability Assay CellCulture 1. Culture HCT-116 Cells CellSeeding 2. Seed Cells in 6-well Plates CellCulture->CellSeeding PrepareSolutions 3. Prepare TAK-243 and Vehicle Control CellSeeding->PrepareSolutions TreatCells 4. Treat Cells PrepareSolutions->TreatCells Incubate 5. Incubate (4-24 hours) TreatCells->Incubate Endpoint 6. Choose Endpoint Incubate->Endpoint Lysis a. Cell Lysis Endpoint->Lysis Protein Analysis ViabilityAssay a. Perform Assay (e.g., MTT) Endpoint->ViabilityAssay Cell Health ProteinQuant b. Protein Quantification Lysis->ProteinQuant SDS_PAGE c. SDS-PAGE & Western Blot ProteinQuant->SDS_PAGE

Figure 2: Experimental workflow for TAK-243.

References

Application Notes and Protocols for TAK-778 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of TAK-778, a novel synthetic compound, in various mouse models for preclinical research. This compound has demonstrated significant potential in promoting chondrogenesis and osteogenesis, making it a promising candidate for therapeutic development in the fields of orthopedics and regenerative medicine. This document outlines detailed protocols for two primary routes of administration: oral gavage and local injection via sustained-release microcapsules. Furthermore, it provides information on relevant mouse models, dosage considerations, and the underlying signaling pathways of this compound.

Introduction to this compound

This compound is a synthetic 3-benzothiepin derivative that has been shown to stimulate the formation of cartilaginous nodules and promote bone growth in both in vitro and in vivo studies. Its mechanism of action is primarily mediated through the estrogen receptor alpha (ERα), leading to the modulation of key signaling pathways involved in cell differentiation and tissue regeneration, including the Transforming Growth-beta (TGF-β) pathway.

Data Presentation

Table 1: In Vivo Studies of this compound in Animal Models
Animal ModelAdministration RouteDosageTreatment DurationKey FindingsReference
Ovariectomized Rat (Osteoporosis Model)OralNot specified3 monthsIncreased Bone Mineral Density (BMD), serum calcium, and osteocalcin levels.[1]
Rat Skull Defect ModelLocal Injection (PLGA Microcapsules)0.2-5 mg/siteSingle dose, evaluated at 4 weeksDose-dependent increase in new bone formation.
Rabbit Tibial Segmental Defect ModelLocal Injection (PLGA Microcapsules in pellet)4 mg/pelletSingle dose, evaluated at 2 monthsInduced osseous union.
Rabbit Tibial Osteotomy ModelLocal Injection (PLGA Microcapsules)10 mg/siteSingle dose, evaluated at 30 daysEnhanced callus formation and increased breaking force.

Note: Specific dosages for mouse models are not yet established in the literature. The provided data from other rodent models can be used as a basis for dose-range finding studies in mice.

Experimental Protocols

Oral Administration of this compound

This protocol is suitable for systemic administration of this compound to investigate its effects on generalized bone loss or systemic cartilage disorders.

3.1.1. Formulation of this compound for Oral Gavage

Due to the hydrophobic nature of this compound, a suspension is the recommended formulation for oral administration.

  • Vehicle Options:

    • Option A: Methylcellulose Suspension: Suspend this compound in 0.5% (w/v) methylcellulose or sodium carboxymethylcellulose in sterile water.

    • Option B: DMSO/PEG/Tween/Saline: A common vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The final DMSO concentration should be kept low to minimize toxicity.

  • Preparation Protocol (Methylcellulose Suspension):

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring, then allowing it to cool to room temperature.

    • Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.

    • Prepare the suspension fresh daily to ensure stability.

3.1.2. Oral Gavage Procedure in Mice

  • Animal Strain: C57BL/6 or other appropriate mouse strains.

  • Dosage Calculation:

    • Based on rat studies, a starting dose range for mice can be estimated. The conversion of a dose from rat to mouse based on body surface area suggests multiplying the rat dose (in mg/kg) by a factor of approximately 2.[3][4]

    • It is crucial to perform a dose-response study to determine the optimal and safe dose for the specific mouse model and experimental endpoint.

  • Administration:

    • Gently restrain the mouse.

    • Use a 22-24 gauge, 1.5-inch flexible gavage needle with a rounded tip.

    • Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.

    • Insert the gavage needle gently into the esophagus and deliver the this compound suspension.

    • The administration volume should typically not exceed 10 mL/kg of body weight.[5]

    • For chronic studies, administer the dose at the same time each day.

Local Administration of this compound via Sustained-Release Microcapsules

This method is ideal for targeted delivery of this compound to a specific site of injury, such as a bone defect or an osteoarthritic joint, to promote localized tissue regeneration.

3.2.1. Preparation of this compound Loaded PLGA Microcapsules

This protocol is a general guideline based on the solvent evaporation method for encapsulating hydrophobic drugs into Poly(lactic-co-glycolic acid) (PLGA) microcapsules.

  • Materials:

    • This compound

    • PLGA (e.g., 50:50 lactide:glycolide ratio)

    • Dichloromethane (DCM) or another suitable organic solvent

    • Polyvinyl alcohol (PVA)

    • Deionized water

  • Protocol:

    • Oil Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. The drug-to-polymer ratio will influence the release kinetics and should be optimized.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

    • Emulsification: Add the oil phase to the aqueous phase while homogenizing or sonicating to create an oil-in-water (O/W) emulsion. The size of the microcapsules can be controlled by adjusting the homogenization speed and duration.

    • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microcapsules.

    • Collection and Washing: Collect the microcapsules by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry them.

    • Sterilization: Sterilize the microcapsules using a method that does not degrade the polymer or the drug, such as gamma irradiation or ethylene oxide treatment.

3.2.2. Surgical Implantation in Mouse Models

  • Mouse Models:

    • Bone Defect Model: Create a critical-size defect in the femur or calvarium of the mouse. The microcapsules can be implanted directly into the defect site.

    • Osteoarthritis Model: Surgically induce osteoarthritis, for example, by destabilization of the medial meniscus (DMM). The microcapsules can be injected intra-articularly.

  • Implantation Procedure (Femoral Defect Model):

    • Anesthetize the mouse.

    • Create a critical-size defect (e.g., 2-3 mm) in the mid-diaphysis of the femur.

    • Stabilize the femur using an internal fixator.

    • Carefully place the this compound loaded microcapsules into the bone defect.

    • Close the incision in layers.

    • Provide appropriate post-operative care, including analgesia.

Mandatory Visualizations

Signaling Pathways

TAK778_Signaling cluster_extracellular Extracellular Space TAK778 This compound ERa ERa TAK778->ERa ERE ERE ERa->ERE Translocation TGFb_R TGFb_R ERa->TGFb_R Crosstalk Gene_Expression Gene_Expression ERE->Gene_Expression Transcription SMADs SMADs TGFb_R->SMADs Phosphorylation SMAD4 SMAD4 SMADs->SMAD4 Complex Formation SMAD4->Gene_Expression Transcription Regulation

Caption: this compound signaling pathway in bone and cartilage cells.

Experimental Workflow: Oral Administration Study

Oral_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping formulation Prepare this compound Suspension grouping->formulation administration Daily Oral Gavage (Vehicle or this compound) formulation->administration monitoring Monitor Animal Health and Body Weight administration->monitoring Throughout study endpoint Endpoint Analysis (e.g., Micro-CT, Histology, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for an oral this compound study in mice.

Experimental Workflow: Local Administration Study

Local_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization surgery Induce Disease Model (e.g., Bone Defect, DMM) acclimatization->surgery implantation Implant this compound Microcapsules surgery->implantation post_op Post-operative Care and Monitoring implantation->post_op evaluation In-life Evaluation (e.g., Gait Analysis, Imaging) post_op->evaluation Throughout study endpoint Endpoint Analysis (e.g., Histology, Micro-CT, Biomechanical Testing) evaluation->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: Workflow for a local this compound delivery study in mice.

Disclaimer

This document is intended for research purposes only. The provided protocols are based on available scientific literature and should be adapted and optimized for specific experimental needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for TAK-778 and BJT-778 (Brelovitug)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial research on "TAK-778" has revealed information on two distinct investigational compounds. To ensure comprehensive coverage, this document provides details on both. The first is a small molecule, this compound, investigated for its properties related to bone and cartilage growth. The second, and more recent compound in clinical development, is BJT-778 (also known as Brelovitug), a monoclonal antibody for the treatment of chronic hepatitis B and D. Given the overlap in naming conventions and the detailed clinical data available for BJT-778, information for both is presented.

Part 1: this compound (Bone and Cartilage Growth Inducer)

This compound is a derivative of ipriflavone that has been studied for its potential to induce bone growth and promote chondrogenesis.[1][2]

Quantitative Data Summary
ParameterValueSpecies/ModelSource
In Vitro Concentration (Mineralized Nodules)10 µM (continuous treatment)Not specified[1]
In Vitro Concentration (ALP Activity)≥ 1 µMNot specified[1]
In Vitro Concentration (Saturated Cell Density)10 µM (significant reduction)Not specified[1]
Experimental Protocols

In Vitro Osteoblast Differentiation

  • Objective: To assess the effect of this compound on osteoblast differentiation.

  • Methodology:

    • Human bone marrow cells are cultured.

    • Continuous treatment with this compound at a concentration of 10 μM is applied for a duration ranging from 1 to 21 days.

    • The area of mineralized nodules is measured to determine the extent of bone growth.

    • Cellular Alkaline Phosphatase (ALP) activity is measured in response to different concentrations of this compound (starting from 1 μM).

    • The DNA content of the cells at the confluence stage is analyzed to assess cell proliferation.

    • The amounts of soluble collagen and osteocalcin secreted into the culture medium are measured between days 5 and 7 of treatment.

    • The secretion of TGF-β and IGF-I is measured at various time points throughout the 21-day culture period.

In Vitro Chondrogenesis

  • Objective: To evaluate the effect of this compound on cartilage formation.

  • Methodology:

    • Mouse chondroprogenitor-like ATDC5 cells are used.

    • The cells are treated with this compound.

    • The formation of cartilaginous nodules is observed.

    • Gene expression of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I is analyzed to understand the mechanism of action.

In Vivo Articular Cartilage Repair

  • Objective: To determine the in vivo efficacy of this compound in repairing articular cartilage defects.

  • Methodology:

    • Full-thickness defects are created in the articular cartilage of rabbit knees.

    • A single injection of this compound-containing sustained-release microcapsules is administered to the defect site.

    • The repair process of the cartilage is monitored and evaluated over time.

Signaling Pathway

TAK778_Pathway TAK778 This compound EstrogenReceptor Estrogen Receptor TAK778->EstrogenReceptor (dependent pathway) TGFb2 TGF-β2 Upregulation TAK778->TGFb2 OsteoblastDifferentiation Osteoblast Differentiation EstrogenReceptor->OsteoblastDifferentiation Chondrogenesis Chondrogenesis TGFb2->Chondrogenesis

Caption: Proposed signaling pathway for this compound in bone and cartilage formation.

Part 2: BJT-778 (Brelovitug) - Monoclonal Antibody for Hepatitis B and D

BJT-778, also known as brelovitug, is a fully human monoclonal antibody that targets the hepatitis B surface antigen (HBsAg). It is currently under investigation for the treatment of chronic hepatitis B (CHB) and chronic hepatitis D (CHD).

Quantitative Data Summary

Phase 1 Clinical Trial in Healthy Volunteers

Dose GroupAdministration RouteNumber of Subjects (BJT-778 : Placebo)
75 mgSubcutaneous6 : 2
300 mgSubcutaneous6 : 2
900 mgSubcutaneous6 : 2

Pharmacokinetic Parameters (Single Dose)

Parameter75 mg Dose300 mg Dose900 mg Dose
Cmax Dose-proportional increase observedDose-proportional increase observedDose-proportional increase observed
AUCinf Dose-proportional increase observedDose-proportional increase observedDose-proportional increase observed
t1/2 (half-life) 27-36 days27-36 days27-36 days
Time to Cmax 7 days7 days7 days

In Vitro Efficacy

ParameterValue
EC50 (HBV neutralization) 0.09 nM
EC50 (HDV neutralization) 0.01 nM

Phase 2b/3 Clinical Trial (CHD)

ArmTreatmentAdministration RouteDosing Schedule
1Brelovitug 300 mgSubcutaneousOnce weekly
2Brelovitug 900 mgSubcutaneousOnce every 4 weeks
3Delayed TreatmentSubcutaneousBrelovitug 300 mg once weekly after Week 24
Experimental Protocols

Phase 1a/1b Clinical Trial Protocol (BJT-778-001)

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of BJT-778 in healthy subjects.

  • Study Design: Double-blind, randomized, placebo-controlled, single-ascending-dose.

  • Participants: Healthy male and female volunteers aged 18 to 55.

  • Methodology:

    • Subjects are randomized in a 3:1 ratio to receive a single subcutaneous dose of BJT-778 or placebo.

    • Dose cohorts are 75 mg, 300 mg, and 900 mg.

    • Pharmacokinetic samples are collected at multiple timepoints on Day 1, and on Days 2, 4, 8, 15, 29, 57, and 85.

    • Serum concentrations of BJT-778 are determined by a validated noncompetitive immunoassay using electrochemiluminescence detection.

    • Pharmacokinetic parameters are estimated using noncompartmental analysis.

Phase 2 Clinical Trial in CHD Patients

  • Objective: To evaluate the efficacy and safety of BJT-778 in patients with chronic hepatitis D.

  • Study Design: Multi-arm, open-label.

  • Participants: Patients with quantifiable HDV RNA and HBV suppressed on nucleos(t)ide therapy.

  • Methodology:

    • Participants are assigned to one of three BJT-778 dose arms: 300 mg weekly, 600 mg every week for 12 weeks then every two weeks, or 900 mg every four weeks after a loading dose at week two.

    • Efficacy is assessed by virologic response (HDV RNA levels) and ALT normalization.

    • Safety is monitored through the recording of adverse events.

Mechanism of Action and Experimental Workflow

BJT778_Mechanism cluster_mechanism Mechanism of Action cluster_outcome Therapeutic Effect BJT778 BJT-778 (anti-HBsAg mAb) HBsAg Hepatitis B Surface Antigen (HBsAg) BJT778->HBsAg binds to ImmuneComplex BJT-778-HBsAg Immune Complex BJT778->ImmuneComplex HBV_HDV HBV & HDV Virions HBsAg->HBV_HDV part of HBsAg->ImmuneComplex Neutralization Neutralization & Clearance of Virions ImmuneComplex->Neutralization TCellActivation Enhanced T Cell Activation ImmuneComplex->TCellActivation via FcγR-mediated uptake

Caption: Dual mechanism of action of BJT-778 in hepatitis B and D.

Clinical_Trial_Workflow Start Patient Screening (CHB/CHD) Randomization Randomization Start->Randomization DoseArm1 Dose Arm 1 (e.g., 300 mg weekly) Randomization->DoseArm1 DoseArm2 Dose Arm 2 (e.g., 900 mg every 4 weeks) Randomization->DoseArm2 Placebo Placebo / Delayed Treatment Randomization->Placebo Treatment Treatment Period DoseArm1->Treatment DoseArm2->Treatment Placebo->Treatment FollowUp Follow-Up Period Treatment->FollowUp Endpoint Endpoint Analysis (Safety, PK, Efficacy) FollowUp->Endpoint

Caption: Generalized workflow for a clinical trial of BJT-778.

References

Application Notes and Protocols for TAK-778 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-778, also known as TAK-779, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. The ability of this compound to block the interaction of CCR5 with its natural ligands, such as RANTES (CCL5), and to prevent HIV-1 entry makes it a valuable tool for drug discovery and research in immunology and virology.

These application notes provide detailed protocols for three common high-throughput screening (HTS) assays to identify and characterize CCR5 antagonists like this compound: a radioligand binding assay, a calcium mobilization assay, and an HIV-1 entry inhibition assay.

Mechanism of Action of this compound

This compound is a non-peptide antagonist that binds to a transmembrane pocket of the CCR5 receptor. This binding allosterically inhibits the interaction of the natural chemokine ligands and the HIV-1 envelope glycoprotein gp120 with the receptor, thereby preventing downstream signaling and viral entry.

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR5 CCR5 Receptor Gprotein G Protein Activation CCR5->Gprotein Inhibited TAK778 This compound TAK778->CCR5 Binds to transmembrane pocket RANTES RANTES (CCL5) HIV1 HIV-1 gp120 RANTES->CCR5 Natural Ligand Binding (Blocked) HIV1->CCR5 Viral Entry (Blocked) CaMobilization Calcium Mobilization Gprotein->CaMobilization Inhibited Chemotaxis Chemotaxis Gprotein->Chemotaxis Inhibited Radioligand Binding Assay Workflow A Prepare CHO-CCR5 cell membranes B Incubate membranes with [125I]-RANTES and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Analyze data to determine IC50 values D->E Calcium Mobilization Assay Workflow A Seed CHO-CCR5 cells in 384-well plates B Load cells with a calcium-sensitive fluorescent dye A->B C Add test compound (antagonist) B->C D Stimulate with CCR5 agonist (e.g., RANTES) C->D E Measure fluorescence intensity kinetically (e.g., FLIPR) D->E F Analyze data to determine IC50 values E->F HIV-1 Entry Inhibition Assay Workflow A Seed target cells (e.g., MAGI-CCR5) in 384-well plates B Pre-incubate cells with test compound A->B C Infect cells with an R5-tropic HIV-1 reporter virus B->C D Incubate for 48-72 hours C->D E Lyse cells and measure reporter gene activity (e.g., luminescence) D->E F Analyze data to determine EC50 values E->F

Application of TAK-779 in Quantitative PCR Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing TAK-779, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), in quantitative PCR (qPCR) experiments. This document outlines the mechanism of action of TAK-779, its effects on gene expression, and detailed protocols for assessing these effects using qPCR.

Introduction to TAK-779

TAK-779 is a small-molecule, non-peptide antagonist of the chemokine receptor CCR5.[1] It also exhibits antagonistic activity against the C-X-C chemokine receptor 3 (CXCR3).[2] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making TAK-779 a significant compound in anti-HIV research.[1] Beyond its antiviral properties, TAK-779 has been investigated for its immunomodulatory and anti-inflammatory effects in various disease models by inhibiting the signaling pathways initiated by CCR5 and CXCR3 ligands.

Mechanism of Action

TAK-779 functions by binding to CCR5 and CXCR3, thereby blocking the binding of their natural chemokine ligands. This inhibition prevents the conformational changes in the receptors required for downstream signaling cascades. The primary ligands for CCR5 include RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). By blocking these interactions, TAK-779 effectively inhibits the migration and activation of various immune cells, including T cells and macrophages, to sites of inflammation.

Application in Quantitative PCR

Quantitative PCR is a powerful technique to measure changes in gene expression following treatment with TAK-779. Researchers can quantify the mRNA levels of CCR5, its ligands, and downstream inflammatory mediators to understand the compound's biological effects.

Data Presentation: Summary of Quantitative qPCR Data

The following tables summarize the effects of TAK-779 on gene and protein expression as determined in preclinical models.

Table 1: Effect of TAK-779 on Inflammatory Cell Marker mRNA Expression in the Spinal Cord of Mice with Experimental Autoimmune Encephalomyelitis (EAE) [3]

Gene TargetTreatment GroupMean Relative mRNA Expression ± SEMPercentage Reduction with TAK-779
CD4Vehicle-Treated8.5 ± 1.258.8%
TAK-779-Treated3.5 ± 0.8
CD8Vehicle-Treated12.1 ± 1.566.9%
TAK-779-Treated4.0 ± 0.9
CD11bVehicle-Treated9.8 ± 1.354.1%
TAK-779-Treated4.5 ± 0.7
CCR5Vehicle-Treated15.2 ± 2.170.4%
TAK-779-Treated4.5 ± 1.0
CXCR3Vehicle-Treated10.5 ± 1.461.9%
TAK-779-Treated4.0 ± 0.8

Data adapted from a study in a murine model of EAE. Gene expression was measured by quantitative real-time PCR in spinal cord tissues.

Table 2: Effect of TAK-779 on Serum Cytokine and Chemokine Levels in a Murine Model of Acute Respiratory Distress Syndrome (ARDS) [4]

Cytokine/ChemokineTreatment GroupFold Downregulation with TAK-779
MIP-1α/CCL3TAK-779-Treated3-5 fold
MIP-1β/CCL4TAK-779-Treated3-5 fold
MCP-1/CCL2TAK-779-Treated3-5 fold
RANTES/CCL5TAK-779-Treated3-5 fold

Data reflects the reduction in serum protein levels, which is often correlated with changes in gene expression in relevant tissues.

Experimental Protocols

Protocol 1: Quantitative PCR Analysis of CCR5 mRNA Expression in Response to TAK-779 Treatment

This protocol provides a method for quantifying the effect of TAK-779 on CCR5 mRNA expression in a cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs).

1. Cell Culture and Treatment: a. Culture PBMCs or a suitable cell line expressing CCR5 in appropriate media. b. Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well. c. Treat the cells with varying concentrations of TAK-779 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO). d. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. RNA Isolation: a. Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. c. Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers. b. Follow the manufacturer's instructions for the reverse transcription reaction. c. The resulting cDNA will be used as the template for qPCR.

4. Quantitative PCR: a. Prepare the qPCR reaction mix. For a 20 µL reaction, use:

  • 10 µL of 2x SYBR Green qPCR Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA template
  • 6 µL of nuclease-free water b. Primer Sequences for Human CCR5:
  • Forward: 5'-CAAAAAGAAGGTCTTCATTACACC-3'
  • Reverse: 5'-GGTGGAACAAGATGGATTACAG-3' c. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. qPCR Cycling Conditions:
  • Initial Denaturation: 95°C for 10 minutes
  • 40 Cycles:
  • Denaturation: 95°C for 15 seconds
  • Annealing/Extension: 60°C for 1 minute
  • Melt Curve Analysis e. Perform the qPCR reaction in a real-time PCR instrument.

5. Data Analysis: a. Determine the cycle threshold (Ct) values for CCR5 and the housekeeping gene in both treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

CCR5_Signaling_Pathway Ligand Chemokine Ligands (RANTES, MIP-1α, MIP-1β) CCR5 CCR5 Receptor Ligand->CCR5 TAK779 TAK-779 TAK779->CCR5 Inhibits G_protein G-protein (Gαi) CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream Response Cellular Responses (Migration, Activation) Downstream->Response

Caption: CCR5 signaling pathway and the inhibitory action of TAK-779.

qPCR_Workflow_for_TAK779 start Start: Cell Culture treatment Treatment with TAK-779 and Vehicle Control start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation rna_qc RNA Quality & Quantity Assessment rna_isolation->rna_qc cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr Quantitative PCR (SYBR Green) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End: Relative Gene Expression Quantification data_analysis->end

Caption: Experimental workflow for qPCR analysis of TAK-779 effects.

References

Application Notes and Protocols for In Vivo Imaging of CXCR3 with Small Molecule Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in immune responses and is implicated in various pathological processes, including inflammatory diseases and tumor development.[1] Its expression and interaction with its ligands—CXCL9, CXCL10, and CXCL11—are crucial for the trafficking of immune cells. Consequently, CXCR3 has emerged as a significant therapeutic target.[1] Small molecule antagonists of CXCR3 are being investigated for their therapeutic potential, and in vivo imaging techniques are critical for understanding their pharmacokinetics, target engagement, and efficacy in preclinical models.

While the specific compound "Tak-778" is not prominently documented in the context of in vivo imaging, this document will provide detailed application notes and protocols based on a well-characterized CXCR3 antagonist, AMG487 , as a representative example for in vivo imaging studies targeting CXCR3. These protocols can be adapted for other similar small molecule CXCR3 antagonists.

Principle of CXCR3-Targeted In Vivo Imaging

In vivo imaging of CXCR3 expression and antagonist binding relies on the specific interaction between a labeled antagonist and the CXCR3 receptor. By labeling a CXCR3 antagonist with a detectable moiety (e.g., a fluorophore or a radionuclide), its distribution, accumulation at target sites (e.g., tumors), and receptor occupancy can be visualized and quantified non-invasively in living organisms. This provides invaluable insights into drug distribution and target engagement, aiding in the development of novel CXCR3-targeted therapies.

Signaling Pathway

The CXCR3 signaling pathway is central to its function in cell migration and proliferation. Understanding this pathway is crucial for interpreting imaging results and the effects of antagonists.

CXCR3_Signaling_Pathway CXCR3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands CXCL9, CXCL10, CXCL11 CXCR3 CXCR3 Receptor Ligands->CXCR3 Binds G_Protein Gαi Protein CXCR3->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K/Akt Pathway G_Protein->PI3K Activates ERK ERK/MAPK Pathway G_Protein->ERK Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Cell_Responses Cell Migration, Proliferation, Survival PI3K->Cell_Responses ERK->Cell_Responses Ca_Mobilization->Cell_Responses AMG487 AMG487 (Antagonist) AMG487->CXCR3 Blocks

Caption: CXCR3 signaling cascade and antagonist inhibition.

Application: In Vivo Imaging of Tumor Growth and Mitochondrial Function

Recent studies have demonstrated the utility of in vivo imaging to assess the anti-tumor effects of CXCR3 antagonism.[2] For instance, the selective CXCR3 antagonist AMG487 has been shown to reduce tumor growth and disrupt mitochondrial function in preclinical models of glioblastoma.[2]

Experimental Workflow for In Vivo Bioluminescence Imaging

This workflow outlines the steps for assessing tumor growth in a mouse model using bioluminescence imaging following treatment with a CXCR3 antagonist.

Experimental_Workflow In Vivo Bioluminescence Imaging Workflow Start Start Tumor_Implantation Orthotopic Implantation of Luciferase-Expressing Tumor Cells (e.g., U87) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., 14 days) Tumor_Implantation->Tumor_Growth Treatment_Groups Divide Mice into Treatment Groups (Vehicle vs. AMG487) Tumor_Growth->Treatment_Groups Treatment_Admin Administer Treatment (e.g., Subcutaneous Injection of AMG487 for 10 days) Treatment_Groups->Treatment_Admin Imaging_Session Bioluminescence Imaging (e.g., using IVIS Spectrum) Treatment_Admin->Imaging_Session Luciferin_Injection Inject D-luciferin Substrate Imaging_Session->Luciferin_Injection Image_Acquisition Acquire Bioluminescent Images Luciferin_Injection->Image_Acquisition Data_Analysis Quantify Bioluminescent Signal (Tumor Burden) Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing tumor growth with bioluminescence.

Experimental Protocols

Protocol 1: In Vivo Bioluminescence Imaging of Glioblastoma Xenografts

Objective: To monitor the effect of a CXCR3 antagonist (AMG487) on tumor growth in an orthotopic glioblastoma mouse model.

Materials:

  • Luciferase-expressing glioblastoma cells (e.g., U87)

  • Immunocompromised mice (e.g., nude mice)

  • AMG487 (or other CXCR3 antagonist)

  • Vehicle control (e.g., sterile saline or as recommended for the compound)

  • D-luciferin potassium salt

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia machine with isoflurane

Procedure:

  • Cell Culture: Culture luciferase-expressing U87 cells under standard conditions.

  • Orthotopic Implantation:

    • Anesthetize mice using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Inject tumor cells into the desired brain region.

  • Tumor Growth Monitoring: Allow tumors to establish for a period of 14 days.

  • Treatment Administration:

    • Randomly assign mice to treatment and control groups.

    • On day 14 post-injection, begin subcutaneous injections of either vehicle or AMG487 (e.g., 10 mg/kg) daily for 10 consecutive days.[2]

  • Bioluminescence Imaging:

    • Anesthetize mice with isoflurane.

    • Intraperitoneally inject D-luciferin (15 mg/mL) at a dose of 150 mg/kg body weight.

    • Wait for 10-15 minutes for substrate distribution.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images.

    • Repeat imaging at desired time points (e.g., weekly) to monitor tumor growth.

  • Data Analysis:

    • Use the accompanying software to draw regions of interest (ROIs) around the tumor sites.

    • Quantify the bioluminescent signal (photon flux) within the ROIs.

    • Compare the tumor burden between the treated and control groups over time.

Protocol 2: In Vivo Two-Photon Imaging of Mitochondrial Membrane Potential

Objective: To assess the effect of a CXCR3 antagonist on tumor cell mitochondrial membrane potential in vivo.

Materials:

  • Tumor-bearing mice (as prepared in Protocol 1)

  • AMG487 (or other CXCR3 antagonist)

  • Vehicle control

  • Mitochondrial membrane potential-sensitive dye (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester)

  • Two-photon microscope equipped for in vivo imaging

Procedure:

  • Animal Preparation:

    • Treat tumor-bearing mice with either vehicle or AMG487 as described in Protocol 1.

    • Anesthetize the mouse and maintain its body temperature.

    • Surgically expose the tumor area for imaging (e.g., by creating a cranial window for brain tumors).

  • Dye Administration:

    • Administer the mitochondrial membrane potential-sensitive dye according to the manufacturer's protocol. This may involve intravenous injection.

  • Two-Photon Imaging:

    • Position the mouse under the two-photon microscope objective.

    • Acquire images of the tumor microenvironment, focusing on the fluorescence intensity of the dye within the tumor cells.

  • Data Analysis:

    • Quantify the fluorescence intensity of the mitochondrial dye in tumor cells from both treatment and control groups.

    • A reduction in fluorescence intensity in the AMG487-treated group would indicate a decrease in mitochondrial membrane potential.

Data Presentation

Quantitative data from these in vivo imaging studies should be summarized for clear comparison.

Table 1: Tumor Burden as Measured by Bioluminescence

Treatment GroupDay 0 (Baseline) Photon Flux (photons/s)Day 7 Photon Flux (photons/s)Day 14 Photon Flux (photons/s)Fold Change from Baseline (Day 14)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AMG487 (10 mg/kg)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Mitochondrial Membrane Potential as Measured by Two-Photon Imaging

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard Error of the Mean (SEM)p-value (vs. Vehicle)
Vehicle ControlValueValueN/A
AMG487ValueValueValue

Conclusion

In vivo imaging is an indispensable tool for the preclinical evaluation of CXCR3 antagonists. The protocols and workflows detailed here, using AMG487 as a case study, provide a framework for assessing the in vivo efficacy of small molecule inhibitors targeting the CXCR3 pathway. These methods allow for the non-invasive, longitudinal monitoring of therapeutic effects on tumor growth and cellular functions, providing critical data to guide the development of novel cancer therapies.

References

Application of TAK-228 (MLN0128/INK128) in CRISPR Screens: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-228, also known as MLN0128 or INK128, is a potent and selective dual TORC1/TORC2 inhibitor. Its ability to comprehensively block the mTOR signaling pathway makes it a valuable tool in cancer research. When combined with CRISPR-Cas9 technology, TAK-228 can be utilized in powerful screening approaches to identify synthetic lethal interactions, uncover mechanisms of drug resistance, and discover novel therapeutic targets. These application notes provide a detailed overview, experimental protocols, and data interpretation guidelines for researchers employing TAK-228 in CRISPR screens.

Principle of the Application

CRISPR-Cas9 genetic screens, both genome-wide and targeted, allow for the systematic knockout of genes to assess their impact on cellular fitness in the presence of a perturbing agent, such as a small molecule inhibitor. In the context of TAK-228, a CRISPR screen can identify genes whose loss of function sensitizes cancer cells to mTOR inhibition (synthetic lethality) or, conversely, confers resistance. This is achieved by transducing a population of Cas9-expressing cells with a pooled sgRNA library and then treating the cells with TAK-228. The subsequent enrichment or depletion of specific sgRNAs, as quantified by next-generation sequencing (NGS), reveals the genetic vulnerabilities and resistance mechanisms related to mTOR pathway inhibition.

Signaling Pathway of TAK-228 Inhibition

TAK-228 acts as an ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes. This dual inhibition leads to a broad suppression of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of the mTOR pathway and the points of intervention by TAK-228.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E eIF4E _4EBP1->eIF4E Translation Protein Translation eIF4E->Translation Translation->Proliferation TAK228 TAK-228 TAK228->mTORC1 TAK228->mTORC2

TAK-228 inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for a CRISPR Screen with TAK-228

The general workflow for conducting a pooled CRISPR knockout screen to identify genes that modulate sensitivity to TAK-228 is depicted below. This workflow is based on methodologies described in published studies utilizing INK128 (TAK-228) in CRISPR screens.

CRISPR_Workflow Start Start: Cas9-expressing cancer cell line Lenti_transduction Lentiviral Transduction (Pooled sgRNA Library) Start->Lenti_transduction Selection Puromycin Selection Lenti_transduction->Selection Expansion Cell Expansion Selection->Expansion Treatment Treatment with TAK-228 or Vehicle Expansion->Treatment Culture Continued Culture (e.g., 14-21 days) Treatment->Culture Harvest Cell Harvest & gDNA Extraction Culture->Harvest PCR sgRNA Amplification (PCR) Harvest->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Analysis Data Analysis (MAGeCK / PinAPL-Py) NGS->Analysis Hits Identification of Enriched/Depleted sgRNAs (Hit Genes) Analysis->Hits

A typical workflow for a pooled CRISPR screen with TAK-228.

Quantitative Data from Published CRISPR Screens with TAK-228 (INK128)

The following tables summarize the types of quantitative data obtained from CRISPR screens using TAK-228. The specific gene hits will vary depending on the cancer cell type and the sgRNA library used.

Table 1: Example of Top Gene Hits from a Kinome-Wide Synthetic Lethal Screen with TAK-228 in HNSCC Cells.[1]
Gene SymbolDescriptionLog2 Fold Change (TAK-228 vs. Vehicle)p-valueFalse Discovery Rate (FDR)
Enriched (Resistance)
MTORMechanistic target of rapamycin kinasePositive< 0.05< 0.1
RPTORRegulatory associated protein of mTOR, complex 1Positive< 0.05< 0.1
RICTORRPTOR independent companion of mTOR, complex 2Positive< 0.05< 0.1
Depleted (Sensitization)
CDK4Cyclin dependent kinase 4Negative< 0.05< 0.1
CDK6Cyclin dependent kinase 6Negative< 0.05< 0.1
CCND1Cyclin D1Negative< 0.05< 0.1

Note: The values in this table are illustrative and based on the findings of published studies. Actual values should be obtained from the specific experimental data.

Table 2: Pathway Analysis of Gene Hits from a Genome-Wide CRISPR Screen with TAK-228.
Pathway NameNumber of Hit GenesEnrichment Scorep-value
Resistance-Driving Pathways
mTOR signaling pathway153.5< 0.001
Autophagy202.8< 0.01
Sensitizing Pathways
Cell Cycle254.2< 0.001
Ferroptosis123.1< 0.01

Note: This table represents a summary of pathway analysis results, which are typically generated using tools like GSEA or Enrichr on the list of significant gene hits.

Detailed Experimental Protocols

The following protocols are adapted from published studies that have successfully employed TAK-228 in CRISPR screens.

Protocol 1: Generation of Cas9-Expressing Cells
  • Lentivirus Production: Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 (e.g., lentiCas9-Blast) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

  • Transduction: Transduce the target cancer cell line (e.g., HNSCC cell line Cal27) with the Cas9-lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.

  • Selection: 24 hours post-transduction, select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin at 5-10 µg/mL) for 7-10 days until a stable population of Cas9-expressing cells is established.

  • Validation: Confirm Cas9 expression and activity via Western blot and a functional assay (e.g., T7 endonuclease I assay or ICE analysis after transduction with an sgRNA targeting a non-essential gene).

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
  • Lentiviral Library Transduction:

    • Plate the Cas9-expressing cells at a density that will ensure a representation of at least 500-1000 cells per sgRNA in the library.

    • Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection:

    • 24 hours post-transduction, select the transduced cells with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) for 2-3 days to eliminate non-transduced cells.

  • Baseline Cell Pellet Collection (T0):

    • After selection, harvest a sufficient number of cells to represent the library at >500x coverage. This will serve as the baseline control for sgRNA distribution.

  • TAK-228 Treatment:

    • Split the remaining cells into two groups: a vehicle control group (e.g., DMSO) and a TAK-228 treatment group.

    • Treat the cells with a pre-determined concentration of TAK-228 (e.g., a concentration that results in 20-30% growth inhibition) or vehicle.

    • Culture the cells for a period of 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation.

  • Final Cell Pellet Collection (T-final):

    • At the end of the treatment period, harvest a representative population of cells from both the vehicle- and TAK-228-treated groups.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the T0 and T-final cell pellets using a commercial kit suitable for large cell numbers.

  • sgRNA Amplification and Sequencing:

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

    • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

Protocol 3: Data Analysis
  • Read Alignment and Counting:

    • Demultiplex the sequencing reads based on the barcodes.

    • Align the reads to the sgRNA library reference file and count the number of reads for each sgRNA in each sample.

  • Identification of Enriched and Depleted sgRNAs:

    • Use bioinformatics tools such as MAGeCK or PinAPL-Py to analyze the sgRNA read counts.

    • These tools normalize the data, calculate the log-fold change of each sgRNA between the treatment and control conditions, and perform statistical tests to identify significantly enriched or depleted sgRNAs and genes.

  • Hit Identification and Pathway Analysis:

    • Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.

    • Perform pathway analysis on the list of hit genes to identify biological processes that are synthetic lethal with or confer resistance to TAK-228.

Conclusion

The combination of TAK-228 and CRISPR-Cas9 screening provides a robust platform for functional genomics studies aimed at understanding the cellular responses to mTOR inhibition. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing successful CRISPR screens with TAK-228, ultimately contributing to the development of more effective cancer therapies.

Troubleshooting & Optimization

Optimizing TAK-778 Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of two distinct therapeutic agents referred to as TAK-778: a small molecule inducer of bone and cartilage formation, and a monoclonal antibody for hepatitis B and D.

Section 1: this compound (Small Molecule) for Osteogenesis and Chondrogenesis

This section focuses on the benzothiepin derivative this compound, a potent promoter of osteoblast and chondrocyte differentiation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the small molecule this compound?

A1: this compound, a novel benzothiepin derivative, promotes the differentiation of osteoblasts and chondrocytes. In osteogenesis, it has been shown to increase the expression of Msx2, a transcription factor involved in osteoblast differentiation.[1][2] This leads to downstream increases in markers associated with the osteoblast phenotype, such as alkaline phosphatase (ALP) and osteocalcin.[1] The compound also stimulates the secretion of transforming growth factor-beta (TGF-β) and insulin-like growth factor-I (IGF-I), suggesting it may regulate osteoblast differentiation through autocrine and paracrine signaling.[3] In chondrogenesis, this compound stimulates the formation of cartilaginous nodules and upregulates the gene expression of TGF-β2.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound in vitro typically ranges from 10⁻⁷ M to 10⁻⁵ M (0.1 µM to 10 µM).[1] Concentrations of 1 µM and higher have been shown to significantly stimulate cellular alkaline phosphatase (ALP) activity. A concentration of 10 µM has been used in studies with human bone marrow cells cultured on titanium.

Q3: What are the expected cellular effects of this compound treatment?

A3: Treatment of bone marrow stromal cells or chondroprogenitor cells with this compound is expected to lead to a dose-dependent increase in markers of differentiation. For osteoblasts, this includes increased ALP activity, soluble collagen secretion, osteocalcin production, and the formation of mineralized bone-like nodules. A reduction in cell proliferation is often observed as cells commit to a differentiation pathway. For chondrocytes, an increase in cartilaginous nodule formation is a key indicator of this compound activity.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low or no induction of differentiation markers (e.g., ALP activity) Suboptimal this compound Concentration: The concentration may be too low for the specific cell type or experimental conditions.Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line.
Cell Health: Cells may be unhealthy, have a high passage number, or be seeded at an inappropriate density.Ensure cells are healthy and within a low passage number. Optimize seeding density to ensure cells are not overly confluent or too sparse at the time of treatment.
Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in differentiation markers.Extend the incubation period. Assess markers at multiple time points (e.g., 7, 14, and 21 days) to capture the dynamics of differentiation.
Cell Toxicity or Death High this compound Concentration: The concentration used may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. Start with lower concentrations in the effective range (e.g., 0.1 µM).
Solvent Toxicity: If using a solvent like DMSO, the final concentration may be too high.Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control in your experiments.
Inconsistent Results Batch-to-batch Variability of this compound: Different batches of the compound may have variations in purity or activity.If possible, use the same batch of this compound for a series of related experiments. Qualify new batches by running a standard control experiment.
Variability in Cell Culture: Inconsistent cell seeding, media changes, or incubation conditions can lead to variable results.Standardize all cell culture procedures, including seeding density, media composition, and the timing of media changes.
Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation Assay

  • Cell Seeding: Plate human or rat bone marrow stromal cells in a 24-well plate at a density of 2 x 10⁴ cells per well in α-MEM supplemented with 10% FBS and antibiotics.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations of 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M in the culture medium. Include a vehicle-only control.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days with freshly prepared this compound or vehicle.

  • Analysis: At desired time points (e.g., day 7, 14, and 21), assess for osteoblast differentiation:

    • Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric assay.

    • Collagen Secretion: Measure the amount of soluble collagen in the culture medium using a suitable assay kit.

    • Mineralization: Stain the cell layer with Alizarin Red S to visualize calcium deposits, indicating bone-like nodule formation.

    • Gene Expression: Extract RNA and perform RT-qPCR to analyze the expression of osteoblast marker genes (e.g., RUNX2, ALP, Osteocalcin).

G cluster_workflow Experimental Workflow: Osteoblast Differentiation cluster_analysis Analysis A Seed Bone Marrow Stromal Cells C Treat Cells A->C B Prepare this compound Dilutions (0.1-10 µM) + Vehicle Control B->C D Incubate (7-21 days) Change Media Regularly C->D E Analyze Differentiation Markers D->E F ALP Activity Assay G Collagen Secretion H Alizarin Red Staining I RT-qPCR

Workflow for assessing this compound induced osteoblast differentiation.

G TAK778 This compound Msx2 ↑ Msx2 Expression TAK778->Msx2 OsteoblastDiff Osteoblast Differentiation Msx2->OsteoblastDiff ALP ↑ ALP Activity OsteoblastDiff->ALP Collagen ↑ Collagen Secretion OsteoblastDiff->Collagen Osteocalcin ↑ Osteocalcin OsteoblastDiff->Osteocalcin Mineralization ↑ Mineralization OsteoblastDiff->Mineralization

Simplified signaling pathway of this compound in osteogenesis.

Section 2: this compound / BJT-778 (Monoclonal Antibody) for Hepatitis B/D

This section pertains to the monoclonal antibody brelovitug (BJT-778), which targets the hepatitis B surface antigen (HBsAg).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the monoclonal antibody BJT-778?

A1: BJT-778 is a fully human monoclonal antibody that binds to the hepatitis B surface antigen (HBsAg). Its proposed mechanism of action includes neutralizing and clearing hepatitis B (HBV) and hepatitis D (HDV) virions, as well as depleting HBsAg-containing subviral particles. This action may help to restore the body's own antiviral immunity.

Q2: What is a good starting concentration for BJT-778 in in vitro neutralization assays?

A2: A good starting point for concentration optimization is the half-maximal effective concentration (EC50). For BJT-778, the in vitro EC50 values for neutralization of HBV and HDV infections have been reported as 0.09 nM and 0.01 nM, respectively. It is recommended to test a range of concentrations around these values (e.g., 10-fold dilutions above and below the EC50) to determine the optimal concentration for your specific assay conditions.

Q3: What cell models are appropriate for studying BJT-778 activity?

A3: In vitro studies of BJT-778 often utilize primary human hepatocytes (PHH) infected with HBV. These cells support de novo infection and allow for the assessment of the antibody's ability to neutralize the virus and inhibit the production of viral antigens like HBsAg and HBeAg.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
No or Low Neutralization Activity Suboptimal Antibody Concentration: The concentration of BJT-778 may be too low to effectively neutralize the viral load in your assay.Perform a dose-response curve starting from concentrations well above the reported EC50 (e.g., 10-100 nM) and titrating down to determine the effective range.
Antibody Integrity: The antibody may have degraded due to improper storage or handling.Ensure the antibody is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Use a fresh aliquot for critical experiments.
High Viral Titer: The amount of virus used in the infection assay may be too high for the antibody concentration being tested.Optimize the viral inoculum to a level that allows for a measurable dynamic range of neutralization.
High Background or Non-specific Effects Non-specific Binding: The antibody may be binding to components of the cell culture medium or the plate.Include an isotype control antibody at the same concentration as BJT-778 to assess non-specific effects. Ensure proper blocking steps are included in your assay protocol.
Cell Viability Issues: High concentrations of the antibody or other assay components may be affecting cell health.Perform a cell viability assay in the presence of the antibody and isotype control to rule out cytotoxicity.
Inconsistent Results Between Experiments Variability in Viral Preparation: Different batches of virus may have different infectivity titers.Titer each new viral preparation and standardize the amount of virus used in each experiment.
Cell Culture Variability: Differences in cell health, passage number, or seeding density can affect infectivity and assay results.Use cells within a consistent passage range and standardize all cell culture and infection procedures.
Experimental Protocols

Protocol 2: In Vitro HBV Neutralization Assay

  • Cell Seeding: Plate primary human hepatocytes (PHH) in collagen-coated plates according to established protocols. Allow cells to attach and form a monolayer.

  • Antibody Preparation: Prepare serial dilutions of BJT-778 and an isotype control antibody in the appropriate cell culture medium. Recommended starting concentrations could range from 0.001 nM to 10 nM.

  • Virus-Antibody Incubation: Mix the HBV inoculum with the prepared antibody dilutions and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for antibody-virus interaction.

  • Infection: Remove the medium from the PHH and add the virus-antibody mixture to the cells.

  • Incubation: Incubate the cells for the desired infection period (e.g., 8 days), changing the medium with fresh antibody-containing medium as required by the protocol.

  • Analysis: After the incubation period, collect the cell culture supernatant and/or lyse the cells to measure viral markers:

    • HBsAg/HBeAg Levels: Quantify the levels of secreted HBsAg and HBeAg in the supernatant by ELISA.

    • HBV DNA/RNA: Extract viral nucleic acids and perform qPCR or RT-qPCR to determine the levels of intracellular or extracellular viral genomes.

G cluster_workflow Experimental Workflow: HBV Neutralization Assay cluster_analysis Analysis A Seed Primary Human Hepatocytes D Infect Cells A->D B Prepare BJT-778 & Isotype Control Dilutions (e.g., 0.001-10 nM) C Incubate Antibody with HBV Inoculum B->C C->D E Incubate (e.g., 8 days) D->E F Analyze Viral Markers E->F G ELISA for HBsAg/HBeAg H qPCR for HBV DNA/RNA

Workflow for assessing BJT-778 mediated HBV neutralization.

G cluster_binding BJT778 BJT-778 (mAb) HBsAg HBsAg on HBV/HDV and Subviral Particles BJT778->HBsAg targets Binding Binding and Neutralization Clearance Viral Clearance & HBsAg Depletion Binding->Clearance Immunity Restoration of Antiviral Immunity Clearance->Immunity

Mechanism of action for the monoclonal antibody BJT-778.

References

common issues with Tak-778 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-778. The information below addresses common issues related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is a hydrophobic molecule and, like many similar compounds, exhibits poor solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For final working concentrations in cell culture media, the DMSO stock solution should be diluted serially to minimize the final DMSO concentration, which can be toxic to cells at higher levels (typically <0.5%).

Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is crucial to first test the surfactant for any effects on your specific cell line or assay.

  • Vortex During Dilution: When preparing your working solution, vortex the aqueous buffer or media while slowly adding the DMSO stock solution. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.

  • Warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your media.

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for extended periods, as the compound's stability in aqueous environments may be limited.

Q4: Can I use ethanol to dissolve this compound?

A4: While DMSO is the most commonly recommended solvent, ethanol can also be used to dissolve some hydrophobic compounds. However, the solubility of this compound in ethanol is not well-documented in publicly available resources. If you choose to use ethanol, it is advisable to first test the solubility on a small scale. Be aware that ethanol can also have effects on cells, so the final concentration in your culture media should be kept to a minimum.

Quantitative Solubility Data

Detailed public data on the solubility of this compound in various solvents is limited. The following table provides a summary of available information and general guidance for similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.

SolventSolubilityRemarks
DMSO Soluble (specific concentration not readily available)Recommended for preparing concentrated stock solutions.
Ethanol Data not availableMay be a suitable alternative to DMSO, but solubility should be determined empirically.
Water InsolubleDirect dissolution in water or aqueous buffers is not recommended.
Cell Culture Media Sparingly soluble (dependent on final concentration and media components)Dilution from a DMSO stock is necessary. Precipitation may occur at higher concentrations. The use of a surfactant may be required for some applications.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 505.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.52 g/mol = 0.0050552 g = 5.06 mg

  • Weigh the this compound: Carefully weigh out 5.06 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway

This compound has been reported to promote chondrogenesis through the upregulation of Transforming Growth Factor-beta 2 (TGF-β2) expression.[1] The following diagram illustrates the canonical TGF-β signaling pathway involved in chondrogenesis.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta_ligand TGF-β2 This compound->TGF_beta_ligand Upregulates Expression TBRII TGF-β Receptor II TGF_beta_ligand->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., SOX9, Collagen II) SMAD_complex->Transcription Promotes Chondrogenesis Chondrogenesis Transcription->Chondrogenesis Leads to

Caption: TGF-β signaling pathway in chondrogenesis, modulated by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for preparing this compound for use in cell culture experiments.

experimental_workflow Start Start Weigh_TAK778 Weigh this compound Powder Start->Weigh_TAK778 Dissolve_DMSO Dissolve in Anhydrous DMSO Weigh_TAK778->Dissolve_DMSO Vortex Vortex to Dissolve Dissolve_DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Store Aliquot and Store at -20°C/-80°C Stock_Solution->Store Prepare_Working Prepare Working Solution Stock_Solution->Prepare_Working Dilute Serially Dilute Stock in Cell Culture Media Prepare_Working->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells End End Treat_Cells->End

Caption: Workflow for preparing this compound solutions for cell-based assays.

References

improving the stability of Tak-778 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of TAK-778 in solution. As detailed stability data for this compound is not extensively published, this guide offers a framework for systematic stability assessment and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation of this compound in my aqueous buffer. What should I do?

A1: Precipitation of this compound from aqueous solutions can be a common issue, likely due to its limited solubility. Here are some steps to troubleshoot this problem:

  • Co-solvents: Consider the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to first dissolve this compound before diluting it into your aqueous buffer. It is crucial to determine the final concentration of the organic solvent that is compatible with your experimental system.

  • pH Adjustment: The solubility of compounds can be highly dependent on the pH of the solution. Systematically evaluate the solubility of this compound across a range of pH values to identify a region of higher solubility.

  • Excipients: The use of solubilizing agents or excipients, such as cyclodextrins, may enhance the aqueous solubility of this compound by forming inclusion complexes.

Q2: How can I determine if my this compound is degrading in solution?

A2: To assess the degradation of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method Development: Develop a reverse-phase HPLC method that can separate the parent this compound peak from any potential degradants.

  • Forced Degradation Studies: To confirm that your method is stability-indicating, perform forced degradation studies. This involves exposing this compound solutions to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation. The appearance of new peaks alongside a decrease in the parent peak area will confirm the method's ability to detect degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which contains ester and phosphonate functional groups, hydrolysis is a potential degradation pathway. This can be influenced by the pH and temperature of the solution. Photodegradation upon exposure to light is another possibility that should be investigated.

Troubleshooting Guides

Issue: Inconsistent Results in Biological Assays

Inconsistent results in biological assays could be due to the instability of this compound in your cell culture media or assay buffer.

Troubleshooting Workflow:

start Inconsistent Assay Results check_solubility Is this compound fully dissolved in the final assay concentration? start->check_solubility prepare_fresh Prepare fresh stock solutions daily check_solubility->prepare_fresh Yes modify_protocol Modify protocol (e.g., reduce incubation time, add antioxidants) check_solubility->modify_protocol No, precipitation observed assess_stability Assess stability in assay buffer at 37°C prepare_fresh->assess_stability assess_stability->modify_protocol Degradation observed end_point Consistent Results assess_stability->end_point Stable modify_protocol->end_point

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a given solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Preparation of Stability Study Samples:

    • Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, PBS) to the final test concentration (e.g., 10 µM).

    • Prepare multiple aliquots for analysis at different time points.

  • Incubation:

    • Store the aliquots under controlled conditions (e.g., 4°C, room temperature, 37°C).

    • Protect samples from light if photodegradation is a concern.

  • HPLC Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any degradants.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time zero to determine the percentage of this compound remaining.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution dilute Dilute to Final Concentration stock->dilute incubate Incubate at Desired Temperature dilute->incubate hplc HPLC Analysis at Time Points incubate->hplc data Data Analysis (% Remaining) hplc->data

Caption: General experimental workflow for a stability study.

Data Presentation

The following tables illustrate how to present stability data for this compound under different conditions.

Table 1: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temp)% Remaining at 37°C
0100100100
299.898.595.2
499.597.190.8
899.194.382.1
2497.285.665.4

Table 2: Influence of pH on the Stability of this compound (10 µM) at 37°C

Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100
298.995.290.1
497.890.881.5
895.782.166.7
2489.965.445.2

Navigating TAK-788 (Mobocertinib) Treatment: A Guide to Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects associated with TAK-788 (mobocertinib). Our aim is to equip you with the necessary information to anticipate, mitigate, and manage adverse events, ensuring the successful progression of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TAK-788 (mobocertinib)?

A1: TAK-788, also known as mobocertinib, is an oral, first-in-class tyrosine kinase inhibitor (TKI) specifically designed to selectively and irreversibly target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] By binding to the cysteine 797 residue in the ATP-binding site of EGFR, mobocertinib inhibits the downstream signaling pathways that contribute to tumor growth and proliferation.[1] While it is designed for selectivity, inhibition of wild-type EGFR in normal tissues can lead to characteristic on-target adverse events.

Q2: What are the most common off-target or adverse effects observed with TAK-788?

A2: The most frequently reported treatment-related adverse events (TRAEs) are primarily gastrointestinal and cutaneous. These are largely considered on-target effects due to the inhibition of wild-type EGFR in healthy tissues. The most common TRAEs include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, and paronychia.

Q3: Is there evidence of significant off-target kinase activity for TAK-788?

A3: Preclinical studies have indicated that mobocertinib exhibits potent kinase inhibitory activity that is primarily focused on the EGFR family of proteins, with limited off-target activity against a broader range of kinases. Therefore, the majority of clinically observed side effects are attributed to the on-target inhibition of wild-type EGFR rather than off-target kinase binding.

Q4: What are the known resistance mechanisms to TAK-788?

A4: Acquired resistance to mobocertinib is a clinical challenge. One identified mechanism is the emergence of secondary mutations, such as the KRAS Q61H mutation. Additionally, transcriptomic analyses of resistant tumors have shown an upregulation of MAPK and RAS-related signaling pathways, suggesting that reactivation of these pathways, independent of receptor tyrosine kinases, can mediate resistance.

Troubleshooting Guides: Managing Common Adverse Events

Proactive and effective management of adverse events is crucial to maintain treatment adherence and optimize clinical outcomes.

Gastrointestinal Toxicity Management

Gastrointestinal events, particularly diarrhea, are the most common adverse effects of mobocertinib.

Issue: Patient reports diarrhea.

Troubleshooting Steps:

  • Grading: Determine the severity of the diarrhea based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

  • Initial Management (Grade 1-2):

    • Initiate anti-diarrheal agents (e.g., loperamide) at the first sign of loose stools.

    • Advise the patient to maintain adequate hydration and follow a BRAT (bananas, rice, applesauce, toast) diet.

    • Monitor frequency and severity of diarrhea.

  • Management of Persistent or Higher-Grade Diarrhea (Grade ≥3):

    • Treatment Interruption: Withhold mobocertinib treatment.

    • Intensified Medical Management: Administer intravenous fluids and electrolytes as needed.

    • Dose Reduction: Once the diarrhea resolves to Grade 1 or baseline, resume mobocertinib at a reduced dose.

Cutaneous Toxicity Management

Skin-related toxicities, such as rash, are also very common.

Issue: Patient presents with a rash.

Troubleshooting Steps:

  • Grading: Assess the severity and extent of the rash using NCI CTCAE.

  • Prophylactic Measures:

    • Encourage the use of alcohol-free moisturizers and sunscreens.

    • Advise patients to avoid prolonged sun exposure.

  • Management of Mild to Moderate Rash (Grade 1-2):

    • Topical corticosteroids and/or oral antibiotics (e.g., doxycycline) may be prescribed.

  • Management of Severe Rash (Grade ≥3):

    • Treatment Interruption: Withhold mobocertinib.

    • Systemic Treatment: Consider systemic corticosteroids.

    • Dose Reduction: Upon resolution to Grade 1 or baseline, restart mobocertinib at a lower dose.

Data Summary

The following tables summarize key quantitative data from clinical trials of mobocertinib.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Mobocertinib (160 mg once daily)

Adverse EventAny Grade (%)Grade ≥3 (%)
Diarrhea93%21%
Nausea47%4%
Rash38%1%
Vomiting37%4%
Stomatitis-4%
Decreased Appetite-1%
Paronychia--
Dry Skin--
Fatigue-1%

Data compiled from pooled safety analysis of 257 patients.

Table 2: Onset and Resolution of Common Adverse Events

Adverse EventMedian Time to Onset (days)Median Time to Resolution (days)
Diarrhea52
Skin-related Events978

Data from a phase 1/2 study in 114 platinum-pretreated patients.

Experimental Protocols

Protocol: Management of Mobocertinib-Induced Diarrhea

  • Patient Education: Prior to initiating treatment, educate the patient on the high likelihood of diarrhea and the importance of early intervention. Provide instructions for loperamide use and dietary modifications.

  • Monitoring: Patients should monitor and report the frequency and consistency of bowel movements.

  • Intervention:

    • Grade 1: Initiate loperamide (4 mg at first onset, then 2 mg every 4 hours). Maintain hydration.

    • Grade 2: Continue loperamide. If symptoms persist for more than 24 hours, withhold mobocertinib.

    • Grade 3-4: Withhold mobocertinib. Administer IV fluids and electrolytes as necessary. Consider hospitalization for severe cases.

  • Dose Modification:

    • For Grade 3 or recurrent Grade 2 events, once toxicity resolves to ≤ Grade 1, resume mobocertinib at the next lower dose level (e.g., 120 mg daily).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGFR EGFR (Wild-Type or Exon 20 Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding Mobocertinib Mobocertinib (TAK-788) Mobocertinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Mobocertinib (TAK-788).

Adverse_Event_Workflow start Patient on Mobocertinib ae_check Adverse Event (e.g., Diarrhea, Rash) start->ae_check grade Grade Severity (NCI CTCAE) ae_check->grade AE Occurs grade1_2 Grade 1-2 grade->grade1_2 Mild/Moderate grade3_4 Grade 3-4 grade->grade3_4 Severe supportive_care Supportive Care (e.g., Loperamide, Topical Steroids) grade1_2->supportive_care withhold Withhold Mobocertinib grade3_4->withhold continue_treatment Continue Treatment & Monitor supportive_care->continue_treatment resolve_check Toxicity Resolved to ≤ Grade 1? withhold->resolve_check resolve_check->withhold No dose_reduce Resume at Reduced Dose resolve_check->dose_reduce Yes dose_reduce->continue_treatment

Caption: Workflow for the management of Mobocertinib-related adverse events.

References

Tak-778 treatment time course optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TAK-778

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: TAK-779 is a small-molecule, nonpeptide antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It functions by binding to the CCR5 receptor, thereby inhibiting the binding of its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3] This action blocks the downstream signaling pathways associated with CCR5 activation.[1]

Q2: What is the selectivity profile of this compound?

A2: TAK-779 is highly selective for the CCR5 receptor. It shows significantly less activity against other chemokine receptors such as CCR1, CCR3, and CCR4.[1] However, it has been noted to antagonize CCR2b to a lesser extent.

Q3: What are the typical effective concentrations of this compound in in vitro assays?

A3: The effective concentration of TAK-779 can vary depending on the cell type and assay conditions. However, it generally exhibits potency in the nanomolar range. For example, the 50% inhibitory concentration (IC50) for the binding of RANTES to CCR5-expressing cells is approximately 1.4 nM. For the inhibition of R5 HIV-1 replication in peripheral blood mononuclear cells, the effective concentration is around 1.6–3.7 nM.

Q4: How does this compound affect downstream signaling?

A4: By blocking ligand binding to CCR5, TAK-779 inhibits downstream signaling events such as calcium mobilization. In RANTES-induced Ca2+ mobilization experiments in CCR5-expressing cells, TAK-779 completely abrogated the increase in intracellular calcium levels at a concentration of 10 nM.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and its derivative, TAK-652, in various in vitro assays. This data can serve as a starting point for determining the optimal concentration in your experiments.

CompoundTargetAssayCell TypeIC50 / EC50Reference
TAK-779CCR5[125I]-RANTES BindingCHO/CCR5 cells1.4 nM
TAK-779R5 HIV-1Viral ReplicationPeripheral Blood Mononuclear Cells1.6–3.7 nM
TAK-652CCR5RANTES BindingCCR5-expressing CHO cells3.1 nM
TAK-652CCR5MIP-1α BindingCCR5-expressing CHO cells2.3 nM
TAK-652CCR5MIP-1β BindingCCR5-expressing CHO cells2.3 nM
TAK-652CCR2bMCP-1 BindingCCR2b-expressing cells5.9 nM
TAK-652R5 HIV-1Viral Replication-0.061 nM (EC50)

Experimental Protocols

Protocol: CCR5 Ligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the IC50 of this compound.

  • Cell Culture: Culture CCR5-expressing cells (e.g., CHO/CCR5 or U87.CD4.CCR5) to 80-90% confluency.

  • Cell Preparation: Harvest cells and resuspend them in an appropriate binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • CCR5-expressing cells.

    • A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES).

    • Varying concentrations of this compound. Include a control with no this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Washing: Rapidly wash the cells to remove unbound ligand.

  • Detection: Measure the amount of bound radiolabeled ligand using a suitable detector (e.g., a gamma counter).

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Visualizations

TAK778_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 Receptor GPCR G-Protein CCR5->GPCR Activates Signaling Downstream Signaling (e.g., Ca2+ Mobilization) GPCR->Signaling Initiates cascade Ligand Chemokine Ligand (e.g., RANTES, MIP-1α) Ligand->CCR5 Binds and activates TAK778 This compound TAK778->CCR5 Binds to and blocks receptor

Caption: this compound signaling pathway as a CCR5 antagonist.

Experimental_Workflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Determine Cell Line (CCR5-expressing) B Select Assay Endpoint (e.g., Ca2+ flux, cell migration) A->B C Prepare this compound Stock Solution B->C D Cell Seeding C->D E Pre-incubation with this compound (Time Course: e.g., 30m, 1h, 2h, 4h) D->E F Stimulation with CCR5 Ligand E->F G Measurement of Endpoint F->G H Data Normalization G->H I IC50/EC50 Calculation H->I J Determine Optimal Pre-incubation Time I->J

Caption: Experimental workflow for optimizing this compound treatment time.

Troubleshooting Guide

Q: I am not observing any inhibition of CCR5 signaling with this compound. What could be the issue?

A: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded.

  • Cell Line: Confirm that your cell line expresses functional CCR5 receptors at a sufficient density.

  • Assay Conditions:

    • Incubation Time: The pre-incubation time with this compound before adding the CCR5 ligand may be insufficient. Try extending the pre-incubation period.

    • Ligand Concentration: The concentration of the CCR5 ligand used for stimulation might be too high, outcompeting the inhibitory effect of this compound. Perform a dose-response curve for the ligand to determine an appropriate concentration (e.g., EC80).

  • Reagent Quality: Check the quality and activity of your CCR5 ligand and other critical reagents.

Troubleshooting_Tree A No Inhibition Observed B Check this compound Integrity and Concentration A->B C Prepare Fresh Stock and Re-test B->C Issue Suspected D Verify CCR5 Expression in Cells B->D OK E Use a Validated CCR5+ Cell Line D->E Low/No Expression F Optimize Assay Conditions D->F Expression Confirmed G Increase Pre-incubation Time F->G Time-dependent Effect? H Titrate Ligand Concentration F->H Competitive Effect? I Check Reagent Quality F->I Still No Effect

Caption: Troubleshooting decision tree for this compound experiments.

Q: I am observing high variability between my replicate wells. What can I do to improve consistency?

A: High variability can be caused by several factors. Here are some suggestions to improve the reproducibility of your assay:

  • Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variable results. Use a cell counter for accurate cell quantification.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent addition.

  • Edge Effects: Be mindful of "edge effects" in 96-well plates, where wells on the perimeter of the plate may behave differently. If this is a concern, avoid using the outer wells for critical measurements.

  • Mixing: Ensure thorough but gentle mixing of reagents in each well.

  • Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation.

Q: How do I determine the optimal treatment time course for my specific experiment?

A: The optimal treatment time depends on the specific biological question you are asking. Here is a general approach to determine the optimal time course:

  • Pilot Experiment: Conduct a pilot experiment with a range of pre-incubation times with this compound before adding the CCR5 ligand. For example, you could test 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours.

  • Endpoint Measurement: Measure your desired endpoint (e.g., inhibition of calcium signaling, cell migration, or viral entry) at each time point.

  • Data Analysis: Plot the inhibitory effect of this compound against the pre-incubation time. The optimal time point will be the shortest duration that gives a maximal and stable inhibitory effect.

  • Consider Downstream Events: If you are studying downstream cellular events that take longer to manifest (e.g., changes in gene expression), you will need to extend your overall experimental timeline accordingly, while keeping the pre-incubation time with this compound consistent based on your pilot experiment.

References

Technical Support Center: Minimizing Compound-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity induced by investigational compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death even at low concentrations of our test compound. What are the potential causes?

A1: High cytotoxicity at low compound concentrations can stem from several factors. Firstly, the cell line you are using may be particularly sensitive to the compound's mechanism of action. Secondly, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at concentrations above 0.5%. It is crucial to run a vehicle control (cells treated with the solvent alone) to assess solvent-induced toxicity.[1] Lastly, the compound itself may be unstable in the culture medium, leading to the formation of toxic byproducts.

Q2: Our cell viability assay results are inconsistent across experiments. What could be causing this variability?

A2: Inconsistent results in viability assays often point to experimental variability. Uneven cell seeding is a common culprit, leading to different cell numbers in each well. Ensure you have a homogenous single-cell suspension before plating.[1] Another possibility is that your compound interferes with the assay itself. For example, it might react with the MTT reagent, leading to a false reading. Running a cell-free control with the compound and assay reagents can help identify such interferences.[1] "Edge effects" in multi-well plates, where wells on the periphery of the plate evaporate more quickly, can also contribute to variability.

Q3: How can we determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is a critical step. If the cytotoxicity is observed in cell lines that do not express the intended target, it is likely an off-target effect. You can validate target expression levels using techniques like Western Blot or qPCR.[2] Additionally, if the cytotoxicity is seen across a wide range of unrelated cell lines, it may indicate a general cytotoxic mechanism.[2] Further investigation using techniques like kinome scanning or other off-target profiling assays can help identify unintended molecular interactions.

Q4: What are the primary mechanisms of drug-induced cytotoxicity?

A4: Drug-induced cytotoxicity can occur through various mechanisms. One common pathway is the generation of reactive metabolites during drug metabolism, which can damage cellular components like proteins and DNA. Another mechanism is the inhibition of essential enzymes, leading to the accumulation of toxic substances. Disruption of cellular signaling pathways, interference with ion channels, and induction of oxidative stress are also frequent causes of drug-induced cell death.

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assay
Possible Cause Troubleshooting Steps
High Cell Density Optimize cell seeding density by performing a titration experiment to find the optimal cell number for your assay.
Forceful Pipetting Handle cell suspensions gently during plating to avoid damaging cell membranes, which can lead to premature leakage of cellular contents.
Media Components High concentrations of certain substances in the cell culture medium can interfere with the assay. Test individual media components to identify the source of interference.
Compound Interference Your test compound may directly react with the assay reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.
Issue 2: Unexpectedly High Cytotoxicity in a Specific Cell Line
Possible Cause Troubleshooting Steps
High On-Target Expression The sensitive cell line may have high expression levels of the intended target, making it highly dependent on that pathway for survival. Validate target expression using Western Blot or qPCR.
Off-Target Effects The compound may be interacting with an unintended target present in the sensitive cell line. Consider performing off-target profiling assays.
Metabolic Activation The sensitive cell line may metabolize the compound into a more toxic form.
Cell Line Health Ensure the cells are healthy, free from contamination (e.g., mycoplasma), and have been passaged an appropriate number of times.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a quantitative measure of its cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of your test compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis

This protocol helps to distinguish between two major modes of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

  • Cell Treatment: Treat cells with the test compound at a concentration around the IC50 value for a predetermined time.

  • Cell Staining: Stain the cells with a combination of fluorescent dyes such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is less common).

Visualizing Experimental Workflows and Signaling Pathways

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity A High Cytotoxicity Observed B Check for Experimental Artifacts A->B C Verify Compound Concentration & Purity B->C If no obvious artifacts G Artifact Identified & Corrected B->G If artifacts found D Assess Solvent Toxicity C->D E Evaluate Cell Line Health & Sensitivity D->E F Investigate On-Target vs. Off-Target Effects E->F H Cytotoxicity is Compound-Specific F->H

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Drug-Induced Cell Death Pathways cluster_2 Cellular Stress cluster_3 Signaling Cascades Drug Test Compound ROS Reactive Oxygen Species Drug->ROS ER_Stress ER Stress Drug->ER_Stress DNA_Damage DNA Damage Drug->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation ER_Stress->Caspases DNA_Damage->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mitochondria->Caspases Necrosis Necrosis Mitochondria->Necrosis

Caption: Potential cell death pathways induced by a test compound.

References

Technical Support Center: TAK-778 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of TAK-778. The following troubleshooting guides and FAQs address potential stability issues during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My recent experimental results using this compound have been inconsistent. Could degradation of the compound be a factor?

A1: Inconsistent experimental outcomes can indeed be a result of this compound degradation. Factors such as improper storage, handling, and exposure to certain environmental conditions can compromise the stability of the compound. We recommend reviewing your storage and handling procedures against the guidelines provided in this document and considering a stability assessment of your current stock.

Q2: What are the primary known degradation pathways for compounds similar to this compound?

A2: this compound, a benzothiepin derivative containing a phosphonate group, may be susceptible to several degradation pathways. The most common pathways for analogous compounds include hydrolysis of the phosphonate ester under acidic or basic conditions, oxidation of the thioether linkage in the benzothiepin ring, and photodegradation upon exposure to light.

Q3: How should I properly store my stock of this compound?

A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed, light-protecting vial and used within a limited timeframe.

Q4: Are there any solvents or buffer components I should avoid when working with this compound?

A4: Due to the potential for hydrolysis, it is best to avoid strongly acidic or basic aqueous solutions, especially for prolonged periods. When preparing solutions, use high-purity, anhydrous solvents whenever possible. If aqueous buffers are required, prepare them fresh and maintain a pH as close to neutral as feasible. The presence of metal ions can sometimes catalyze degradation, so using high-purity water and reagents is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light, moisture). 2. Prepare fresh solutions from a new stock of this compound. 3. Perform a stability check on your current stock using HPLC.
Appearance of unexpected peaks in chromatography Formation of degradation products.1. Analyze the sample using a stability-indicating HPLC method to identify and quantify degradants. 2. Review the experimental procedure for potential stressors (e.g., exposure to high temperature, incompatible solvents).
Variability in results between experimental batches Inconsistent quality of this compound stock or degradation during the experiment.1. Qualify each new batch of this compound upon receipt. 2. Standardize all experimental procedures to minimize variability in handling and exposure to potential stressors.

Hypothetical Degradation Data

The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various stress conditions. This data is for educational purposes and may not represent the actual degradation behavior of the compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolyzed Phosphonate
0.1 M NaOH8 hours60°C25%Hydrolyzed Phosphonate, Ring Cleavage Products
3% H₂O₂24 hours25°C10%Thioether Oxidation Products
Heat (Solid)48 hours80°C5%Unspecified Thermal Degradants
Light (Solution)72 hours25°C8%Unspecified Photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for an appropriate duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of this compound.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway This compound This compound Hydrolyzed Phosphonate Hydrolyzed Phosphonate This compound->Hydrolyzed Phosphonate Acid/Base Hydrolysis Thioether Oxidation Products Thioether Oxidation Products This compound->Thioether Oxidation Products Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Base Base Base->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Heat Heat Heat->HPLC Analysis Light Light Light->HPLC Analysis This compound Stock This compound Stock This compound Stock->Acid This compound Stock->Base This compound Stock->Oxidation This compound Stock->Heat This compound Stock->Light Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results? check_storage Storage Conditions OK? start->check_storage check_handling Handling Protocol Followed? check_storage->check_handling Yes review_protocol Review Experimental Protocol check_storage->review_protocol No hplc_check Perform HPLC Stability Check check_handling->hplc_check Yes check_handling->review_protocol No new_stock Use Fresh Stock hplc_check->new_stock

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: Refining TAK-778 (brelovitug/BJT-778) Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing TAK-778 (brelovitug/BJT-778) in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Troubleshooting Guides

Issue 1: Suboptimal Bioavailability or High Variability in Pharmacokinetic (PK) Data

  • Question: We are observing low or highly variable plasma concentrations of BJT-778 in our mouse model after subcutaneous injection. What are the potential causes and solutions?

  • Answer: Low or variable bioavailability of monoclonal antibodies (mAbs) following subcutaneous (SC) administration is a common challenge.[1][2] Several factors can contribute to this issue:

    • Formulation Issues: The viscosity and stability of the formulation are critical. High-concentration formulations, often necessary for SC injection of mAbs, can lead to increased viscosity, hindering proper injection and dispersion in the subcutaneous space.[1]

      • Recommendation: Ensure the formulation buffer has a pH that maintains BJT-778 solubility and stability. The pH of commercially available mAb formulations typically ranges from 4.8 to 8.0.[3] Consider using excipients that are known to reduce viscosity and improve stability.[4]

    • Injection Technique: The depth, speed, and site of injection can significantly impact absorption.

      • Recommendation: Standardize the injection procedure across all animals. The loose skin over the shoulders is a common and recommended site for SC injections in mice. Ensure the injection is into the subcutaneous space and not intradermal or intramuscular. Use a new, sterile needle (25-27 gauge for mice) for each animal to minimize discomfort and tissue damage. Warming the solution to body temperature before injection can also improve administration.

    • Animal-Specific Factors: The physiology of the subcutaneous space can vary between animals.

      • Recommendation: Ensure the animal strain and age are appropriate for the study. Monitor for any signs of injection site reactions, such as inflammation or bruising, which could affect absorption.

Issue 2: Injection Site Reactions

  • Question: Our animals are developing redness, swelling, or bruising at the injection site. What could be causing this and how can we mitigate it?

  • Answer: Injection site reactions can be caused by several factors, including the formulation, injection volume, and technique.

    • Formulation Properties: The pH, tonicity, and certain excipients in the formulation can cause local irritation.

      • Recommendation: Review the formulation components. If possible, adjust the pH to be near-physiological and ensure the solution is not excessively hypertonic or hypotonic.

    • Injection Volume: Large injection volumes can cause pressure and damage to the subcutaneous tissue.

      • Recommendation: For mice, the maximum recommended volume per site for a subcutaneous injection for drug administration is 5 ml/kg. If a larger dose is required, consider splitting the dose into multiple injection sites or using a more concentrated formulation if feasible.

    • Injection Technique: Improper technique can cause unnecessary tissue damage.

      • Recommendation: Pinch the loose skin to create a "tent" and insert the needle at the base. Avoid holding the skin too tightly, which can cause bruising. Apply gentle pressure with sterile gauze after withdrawing the needle if minor bleeding occurs.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound (brelovitug/BJT-778)?

    • A1: BJT-778 is a fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg). Its primary mechanisms of action include neutralizing and clearing hepatitis B (HBV) and hepatitis D (HDV) virions, and depleting HBsAg-containing subviral particles. Preclinical data also suggests it has immunomodulatory functions by enhancing the uptake of HBsAg and stimulating HBV-specific T-cell immunity.

  • Q2: What is the recommended administration route for BJT-778 in animal studies?

    • A2: While specific preclinical protocols for BJT-778 are not extensively detailed in publicly available literature, monoclonal antibodies are commonly administered subcutaneously (SC) or intravenously (IV) in animal models. Clinical trials for BJT-778 in humans utilize subcutaneous injection.

  • Q3: Are there any known preclinical pharmacokinetic data for BJT-778 in animal models?

  • Q4: What are the key considerations for formulating BJT-778 for subcutaneous delivery in animals?

    • A4: Key considerations for SC formulations of monoclonal antibodies include:

      • Concentration and Viscosity: High concentrations are often required to deliver the necessary dose in a small volume, but this can increase viscosity.

      • pH and Stability: The pH of the formulation is crucial for the solubility and stability of the antibody.

      • Excipients: Buffers, stabilizers, and viscosity-reducing agents are important components of mAb formulations.

      • Tonicity: The formulation should ideally be isotonic to minimize injection site pain and irritation.

Data Presentation

Table 1: General Pharmacokinetic Properties of Subcutaneously Administered Monoclonal Antibodies in Animal Models

ParameterTypical Range/ObservationSpeciesReference
Bioavailability50-100% (can be variable)General
Time to Maximum Concentration (Tmax)2-8 daysGeneral
Factors Influencing BioavailabilityDose, injection site, formulationRat, Mouse
Effect of FcRn Binding on BioavailabilityHigher affinity may increase bioavailabilityMouse

Note: This table presents general data for monoclonal antibodies as specific preclinical pharmacokinetic data for BJT-778 is limited in the available literature.

Experimental Protocols

Protocol 1: General Procedure for Subcutaneous Administration of a Monoclonal Antibody in Mice

  • Preparation:

    • Warm the sterile monoclonal antibody solution to room temperature or 37°C.

    • Calculate the required injection volume based on the animal's body weight and the desired dose. The maximum recommended volume per site is 5 ml/kg.

    • Draw the calculated volume into a sterile syringe using a 25-27 gauge needle.

  • Animal Restraint:

    • Properly restrain the mouse to expose the dorsal side.

  • Injection:

    • Locate the loose skin over the shoulders (interscapular region).

    • Gently lift the skin to form a "tent".

    • Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure with a sterile gauze if necessary.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the injection site for signs of inflammation, bruising, or necrosis in the following days.

Visualizations

TAK778_Mechanism_of_Action This compound (BJT-778) Mechanism of Action BJT778 This compound (BJT-778) (anti-HBsAg mAb) HBsAg Hepatitis B Surface Antigen (HBsAg) on HBV/HDV and Subviral Particles BJT778->HBsAg Binds to Neutralization Neutralization & Clearance BJT778->Neutralization Depletion Depletion BJT778->Depletion Uptake Enhanced Uptake BJT778->Uptake HBV_HDV HBV/HDV Virions HBsAg->HBV_HDV SVP Subviral Particles HBsAg->SVP APC Antigen Presenting Cell (e.g., Monocyte, Dendritic Cell) T_Cell HBV-Specific T-Cell APC->T_Cell Presents Antigen Activation Activation T_Cell->Activation Neutralization->HBV_HDV Depletion->SVP Uptake->APC of HBsAg immune complexes

Caption: Mechanism of action of this compound (BJT-778).

Experimental_Workflow_SC_Injection Experimental Workflow for Subcutaneous Injection in Mice start Start prep_solution Prepare BJT-778 Solution (Warm to body temp) start->prep_solution weigh_animal Weigh Animal prep_solution->weigh_animal calc_dose Calculate Injection Volume weigh_animal->calc_dose load_syringe Load Syringe calc_dose->load_syringe restrain_animal Restrain Animal load_syringe->restrain_animal inject_sc Perform Subcutaneous Injection (Interscapular region) restrain_animal->inject_sc monitor_immediate Monitor for Immediate Adverse Reactions inject_sc->monitor_immediate monitor_site Monitor Injection Site (Daily) monitor_immediate->monitor_site pk_sampling Pharmacokinetic Sampling (as per protocol) monitor_site->pk_sampling end End pk_sampling->end

Caption: Workflow for subcutaneous injection of BJT-778 in mice.

Troubleshooting_Logic Troubleshooting Logic for Poor In Vivo Performance issue Issue: Low Bioavailability or Injection Site Reaction check_formulation Check Formulation - pH - Viscosity - Excipients - Tonicity issue->check_formulation check_technique Check Injection Technique - Site - Depth - Volume - Speed issue->check_technique check_animal Check Animal Model - Strain - Age - Health Status issue->check_animal solution_formulation Solution: Optimize Formulation check_formulation->solution_formulation solution_technique Solution: Standardize Protocol check_technique->solution_technique solution_animal Solution: Refine Animal Model Selection check_animal->solution_animal

Caption: Troubleshooting logic for in vivo BJT-778 delivery issues.

References

Validation & Comparative

A Comparative Guide to Second-Generation Androgen Receptor Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An important note on TAK-778: Publicly available scientific literature and clinical trial data do not clearly identify a compound designated "this compound" as a direct androgen receptor (AR) inhibitor for the treatment of prostate cancer. The identifier this compound has been associated with mobocertinib, an EGFR inhibitor for non-small cell lung cancer. However, Takeda has developed other compounds for prostate cancer, such as Orteronel (TAK-700), which inhibits androgen synthesis via 17,20-lyase, a different mechanism from direct AR antagonism. This guide will therefore focus on a comparison of the well-established class of second-generation androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide.

This guide provides a detailed comparison of three leading second-generation androgen receptor inhibitors (ARIs) used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC). We present key experimental data, detail the methodologies of pivotal clinical trials, and illustrate the underlying signaling pathways to support researchers, scientists, and drug development professionals.

Mechanism of Action

Second-generation androgen receptor inhibitors share a common mechanism of action that involves multi-level blockade of the androgen receptor signaling pathway.[1] Unlike first-generation antiandrogens, these agents not only competitively inhibit the binding of androgens to the AR but also prevent the nuclear translocation of the receptor, its binding to DNA, and the recruitment of co-activator proteins.[1][2][3] This more comprehensive inhibition leads to a more potent suppression of androgen-driven gene expression and tumor growth.[2] Darolutamide is noted to have a particularly high binding affinity for the androgen receptor.

AR_Signaling_Pathway Androgen Androgen (Testosterone, DHT) AR_HSP_complex AR-HSP Complex (Cytoplasm) Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) HSP HSP Active_AR Active AR AR_HSP_complex->Active_AR Dissociation Dimerization Dimerization Active_AR->Dimerization AR_Dimer AR Dimer Dimerization->AR_Dimer Nucleus Nucleus AR_Dimer->Nucleus Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Coactivators Co-activators Coactivators->ARE Recruitment Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Inhibitors Second-Generation ARIs (Enzalutamide, Apalutamide, Darolutamide) Inhibitors->AR_HSP_complex Inhibit Binding Inhibitors->Nucleus Block Translocation Inhibitors->ARE Impede DNA Binding

Caption: Androgen Receptor Signaling Pathway Inhibition.

Comparative Efficacy and Safety

The clinical development of enzalutamide, apalutamide, and darolutamide has been anchored by three pivotal Phase 3 clinical trials: PROSPER (enzalutamide), SPARTAN (apalutamide), and ARAMIS (darolutamide), respectively. These trials evaluated the efficacy and safety of these agents in patients with high-risk nmCRPC.

Table 1: Comparison of Key Efficacy and Safety Data from Pivotal Trials

FeaturePROSPER (Enzalutamide)SPARTAN (Apalutamide)ARAMIS (Darolutamide)
Primary Endpoint Metastasis-Free Survival (MFS)Metastasis-Free Survival (MFS)Metastasis-Free Survival (MFS)
Median MFS 36.6 months vs 14.7 months (Placebo)40.5 months vs 16.2 months (Placebo)40.4 months vs 18.4 months (Placebo)
Hazard Ratio (MFS) 0.29 (95% CI: 0.24-0.35)0.28 (95% CI: 0.23-0.35)0.41 (95% CI: 0.34-0.50)
Median Overall Survival 67.0 months vs 56.3 months (Placebo)73.9 months vs 59.9 months (Placebo)Not Reached vs 44.1 months (Placebo)
Hazard Ratio (OS) 0.73 (95% CI: 0.61-0.89)0.78 (95% CI: 0.64-0.96)0.69 (95% CI: 0.53-0.88)
Common Adverse Events Fatigue, musculoskeletal events, hypertension, fallsFatigue, hypertension, rash, falls, fractureFatigue
Adverse Events of Note Seizures (higher than placebo)Seizures (higher than placebo), rashLower incidence of falls, fractures, and seizures compared to others

Experimental Protocols

The methodologies for the pivotal Phase 3 trials shared a similar design, which is crucial for comparing their outcomes.

PROSPER Trial (Enzalutamide)

  • Design: A multinational, randomized, double-blind, placebo-controlled study.

  • Patient Population: Men with non-metastatic castration-resistant prostate cancer (nmCRPC) and a prostate-specific antigen (PSA) doubling time of ≤ 10 months.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either enzalutamide (160 mg once daily) or a placebo, in addition to continuing androgen deprivation therapy (ADT).

  • Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to radiographic evidence of metastasis or death from any cause.

  • Key Assessments: Radiographic assessments for metastasis were conducted every 16 weeks.

SPARTAN Trial (Apalutamide)

  • Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Men with nmCRPC and a PSA doubling time of ≤ 10 months.

  • Randomization: Patients were randomized 2:1 to receive either apalutamide (240 mg once daily) or a placebo, while continuing on ADT.

  • Primary Endpoint: Metastasis-free survival (MFS).

  • Key Assessments: Imaging for metastases was performed at baseline and then periodically throughout the study.

ARAMIS Trial (Darolutamide)

  • Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Men with nmCRPC and a PSA doubling time of ≤ 10 months.

  • Randomization: Patients were randomized 2:1 to receive darolutamide (600 mg twice daily) or a placebo, in conjunction with ADT.

  • Primary Endpoint: Metastasis-free survival (MFS), assessed by independent central review of imaging.

  • Key Assessments: Bone scans and CT/MRI were performed every 16 weeks to assess for metastasis.

Clinical_Trial_Workflow Screening Patient Screening (nmCRPC, PSA doubling time ≤ 10 mos) Randomization Randomization (2:1) Screening->Randomization Treatment_Arm Treatment Arm (ARI + ADT) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Placebo + ADT) Randomization->Placebo_Arm Follow_Up Follow-Up (Imaging every 16 weeks) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Metastasis-Free Survival) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (Overall Survival, etc.) Primary_Endpoint->Secondary_Endpoints

Caption: Generalized Workflow for Pivotal nmCRPC Trials.

Summary and Conclusion

Enzalutamide, apalutamide, and darolutamide have all demonstrated significant efficacy in delaying metastasis and improving overall survival in patients with non-metastatic castration-resistant prostate cancer. While their mechanisms of action are similar, there are differences in their safety profiles, with darolutamide showing a potentially more favorable profile regarding side effects such as falls, fractures, and seizures. The choice of agent may therefore depend on individual patient characteristics and comorbidities. The robust data from the PROSPER, SPARTAN, and ARAMIS trials provide a strong foundation for clinical decision-making and for future research in the field of prostate cancer therapeutics.

References

A Comparative Guide to Target Engagement Validation of BJT-778 (Brelovitug) for Chronic Hepatitis B and D

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial research for "TAK-778" indicates a likely typographical error, with the preponderance of evidence pointing to BJT-778 (brelovitug) as the intended subject of inquiry. This guide will focus on BJT-778, a monoclonal antibody under investigation for chronic hepatitis B (CHB) and D (CHD).

Introduction

BJT-778 (brelovitug) is a fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg).[1] It is currently in clinical development as a potential monotherapy for CHD and as a cornerstone of a combination therapy for a functional cure of CHB.[1] The validation of BJT-778's target engagement is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a comparative overview of BJT-778's target engagement with other therapeutic alternatives for chronic hepatitis D, supported by experimental data and detailed methodologies.

Mechanism of Action

BJT-778 exhibits a multi-faceted mechanism of action aimed at combating HBV and HDV infection. By binding to HBsAg, it directly neutralizes both hepatitis B and hepatitis D virions, preventing their entry into healthy hepatocytes.[2][3] Furthermore, it facilitates the clearance of HBsAg-containing subviral particles.[2] A key aspect of its function is the formation of immune complexes with HBsAg, which enhances their uptake by antigen-presenting cells via Fc-gamma receptors, thereby stimulating a virus-specific T-cell response.

In contrast, alternative therapies for chronic hepatitis D operate through different mechanisms. Bulevirtide (formerly Myrcludex B) is a viral entry inhibitor. It is a lipopeptide derived from the pre-S1 domain of the large HBV surface antigen and blocks the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for both HBV and HDV, thus preventing viral entry into hepatocytes. Lonafarnib is a farnesyltransferase inhibitor. It disrupts the post-translational modification (prenylation) of the large hepatitis D antigen (LHDAg), a crucial step for the assembly of new HDV virions.

Signaling Pathway and Experimental Workflow

The signaling pathway for BJT-778's immune-stimulatory function and a general workflow for validating target engagement are depicted below.

cluster_0 BJT-778 Immune Complex Formation and Uptake cluster_1 T-Cell Activation BJT-778 BJT-778 Immune_Complex BJT-778-HBsAg Immune Complex BJT-778->Immune_Complex binds HBsAg HBsAg HBsAg->Immune_Complex binds Fc_gamma_R Fc-gamma Receptor Immune_Complex->Fc_gamma_R binds to APC Antigen Presenting Cell (e.g., Dendritic Cell) Fc_gamma_R->APC Phagocytosis Phagocytosis/ Endocytosis Fc_gamma_R->Phagocytosis triggers Antigen_Presentation Antigen Presentation (on MHC) Phagocytosis->Antigen_Presentation leads to T_Cell T-Cell Antigen_Presentation->T_Cell activates T_Cell_Activation T-Cell Activation & Antiviral Response T_Cell->T_Cell_Activation

BJT-778 Signaling Pathway

Start Start Compound_Selection Compound Selection (BJT-778 & Alternatives) Start->Compound_Selection Target_Binding_Assay Target Binding Assay (e.g., Surface Plasmon Resonance) Compound_Selection->Target_Binding_Assay In_Vitro_Neutralization In Vitro Neutralization Assay Compound_Selection->In_Vitro_Neutralization Cellular_Uptake_Assay Cellular Uptake Assay (for BJT-778) Compound_Selection->Cellular_Uptake_Assay Data_Analysis Data Analysis & Comparison Target_Binding_Assay->Data_Analysis In_Vitro_Neutralization->Data_Analysis Cellular_Uptake_Assay->Data_Analysis Conclusion Conclusion on Target Engagement Data_Analysis->Conclusion

Experimental Workflow for Target Engagement

Quantitative Data Comparison

The following tables summarize available quantitative data for BJT-778 and its alternatives. Direct head-to-head comparative studies with identical methodologies are limited; therefore, data should be interpreted with caution.

Table 1: In Vitro Potency

CompoundTargetAssay TypeEC50Reference
BJT-778 (brelovitug) HBsAgHDV NeutralizationNot explicitly stated in provided abstracts-
Bulevirtide NTCPHDV Neutralization0.2 - 0.73 nM
Lonafarnib FarnesyltransferaseHDV RNA reductionNot applicable (cellular target)-

Table 2: Clinical Efficacy (Chronic Hepatitis D)

CompoundKey EndpointResultReference
BJT-778 (brelovitug) Virologic Response (≥2 log10 HDV RNA reduction or undetectable) + ALT normalizationA head-to-head Phase 3 trial (AZURE-2) comparing brelovitug to bulevirtide is ongoing.
Bulevirtide Virologic and biochemical responseSignificantly reduces HDV RNA and normalizes ALT levels.
Lonafarnib (with Ritonavir) ≥2-log drop in HDV RNA + ALT normalization (at 48 weeks)10.1% of participants met the composite primary endpoint.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of an antibody to its target antigen.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

  • Purified antibody (ligand) and antigen (analyte)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the antibody (ligand) diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the antigen (analyte) over the sensor surface at a constant flow rate.

    • Monitor the association phase.

    • Switch to running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

In Vitro HDV Neutralization Assay

Objective: To determine the concentration of a therapeutic agent required to inhibit HDV infection of susceptible cells by 50% (EC50).

Materials:

  • HepaRG cells (or other susceptible cell line)

  • Cell culture medium and supplements

  • HDV virus stock

  • Test compounds (BJT-778, bulevirtide)

  • Reagents for quantifying HDV RNA (e.g., qRT-PCR)

Procedure:

  • Cell Seeding: Seed HepaRG cells in multi-well plates and differentiate them into a hepatocyte-like phenotype.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Neutralization Reaction:

    • Pre-incubate the HDV virus stock with the different concentrations of the test compounds for a defined period (e.g., 1 hour at 37°C).

  • Infection: Add the virus-compound mixture to the differentiated HepaRG cells.

  • Incubation: Incubate for a period sufficient for infection to occur (e.g., 24 hours).

  • Wash and Culture: Remove the inoculum, wash the cells, and continue to culture for several days to allow for viral replication.

  • Quantification of Infection:

    • Lyse the cells and extract total RNA.

    • Quantify HDV RNA levels using qRT-PCR.

  • Data Analysis: Plot the percentage of infection inhibition against the compound concentration and determine the EC50 value using a dose-response curve.

Fc-gamma Receptor-Mediated Uptake Assay

Objective: To assess the ability of an antibody to enhance the uptake of its antigen by Fc-gamma receptor-expressing cells.

Materials:

  • Fc-gamma receptor-expressing cells (e.g., macrophages, dendritic cells, or a reporter cell line)

  • Fluorescently labeled antigen (e.g., FITC-HBsAg)

  • Test antibody (BJT-778)

  • Flow cytometer

Procedure:

  • Immune Complex Formation: Incubate the fluorescently labeled antigen with varying concentrations of the test antibody to form immune complexes.

  • Cellular Uptake:

    • Add the immune complexes to the Fc-gamma receptor-expressing cells.

    • Incubate for a period to allow for cellular uptake (e.g., 1-2 hours at 37°C).

  • Washing: Wash the cells to remove unbound immune complexes.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of antigen taken up by the cells.

  • Data Analysis: Compare the fluorescence intensity of cells incubated with immune complexes to cells incubated with the antigen alone to determine the enhancement of uptake mediated by the antibody.

Conclusion

The validation of target engagement for BJT-778 reveals a multi-pronged approach to combating chronic hepatitis B and D. Its ability to directly neutralize the virus, clear viral antigens, and stimulate a targeted immune response distinguishes it from other therapies like the entry inhibitor bulevirtide and the assembly inhibitor lonafarnib. While direct preclinical comparative data is not extensively available, ongoing head-to-head clinical trials, such as the AZURE-2 study comparing BJT-778 and bulevirtide, will provide crucial insights into their relative efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future therapies for chronic hepatitis.

References

A Comparative Guide to the Efficacy of TAK-788 (Mobocertinib) Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the preclinical efficacy of TAK-788, a targeted inhibitor of EGFR exon 20 insertion mutations, in various cancer cell line models. This guide provides a cross-validation of its activity against other EGFR tyrosine kinase inhibitors, supported by experimental data and detailed protocols.

In the landscape of targeted cancer therapies, TAK-788, also known as mobocertinib, has emerged as a significant player, particularly for non-small cell lung cancers (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins).[1][2][3] These mutations have historically rendered tumors resistant to conventional EGFR tyrosine kinase inhibitors (TKIs).[4] This guide provides a comparative analysis of the preclinical in vitro efficacy of TAK-788 across various cancer cell lines, offering a "cross-validation" of its therapeutic potential against other EGFR inhibitors.

Mobocertinib is an irreversible EGFR TKI specifically designed to potently and selectively inhibit activating EGFRex20ins mutations over wild-type (WT) EGFR.[1] This selectivity is crucial for minimizing toxicities associated with inhibiting WT EGFR in normal tissues.

Comparative Efficacy of TAK-788 (Mobocertinib) in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of mobocertinib in comparison to other EGFR TKIs in different cancer cell lines. A lower IC50 value indicates greater potency.

Cell LineEGFR Mutation StatusTAK-788 (Mobocertinib) IC50 (nM)Erlotinib IC50 (nM)Gefitinib IC50 (nM)Afatinib IC50 (nM)Osimertinib IC50 (nM)Reference
CUTO14EGFRex20ins (ASV)332679102166575
LU0387EGFRex20ins (NPH)Not explicitly stated, but mobocertinib showed potent inhibitionNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
H1781HER2 exon 20 (YVMA)Inhibitory activity demonstratedNot applicableNot applicableNot applicableNot applicable
Ba/F3HER2 exon 20 (YVMA)Inhibitory activity demonstratedNot applicableNot applicableNot applicableNot applicable
A431WT EGFR (amplified)Less potent inhibition compared to mutant EGFRNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The data presented is a compilation from preclinical studies. Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

The data indicates that mobocertinib is significantly more potent than first-generation (erlotinib, gefitinib) and third-generation (osimertinib) EGFR TKIs in cell lines with EGFR exon 20 insertion mutations. While the second-generation TKI afatinib shows some activity, mobocertinib demonstrates a more potent inhibitory effect. Mobocertinib has also shown inhibitory activity against HER2 exon 20 insertion-mutated lung cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of TAK-788.

Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.

  • Compound Treatment: Add varying concentrations of the test compounds (e.g., TAK-788, other EGFR TKIs) to the wells.

  • Incubation: Incubate the plate for the desired period (e.g., 4 days) at 37°C in a humidified atmosphere with 5-6.5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from dose-response curves.

Western Blot Analysis for EGFR Signaling

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency and treat with the inhibitor (e.g., TAK-788) for a specified time.

    • Stimulate with a ligand like EGF (e.g., 25 ng/mL for 20 minutes) to induce EGFR phosphorylation.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets (e.g., p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Mechanisms and Workflows

EGFR Signaling Pathway and TAK-788 Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of inhibition by TAK-788. EGFR activation by its ligand (e.g., EGF) leads to dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. TAK-788 acts as an irreversible inhibitor, blocking the kinase activity of EGFR with exon 20 insertion mutations.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Exon 20 Insertion) EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TAK788 TAK-788 (Mobocertinib) TAK788->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and TAK-788 inhibition.

Experimental Workflow for In Vitro Drug Efficacy Testing

The diagram below outlines a typical workflow for assessing the efficacy of a targeted therapy like TAK-788 in cancer cell lines.

Experimental_Workflow start Start cell_culture Select & Culture Cancer Cell Lines (e.g., with EGFRex20ins) start->cell_culture treatment Treat cells with TAK-788 & Comparators (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p-EGFR, p-AKT, etc.) treatment->western_blot ic50 Calculate IC50 Values viability_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis mechanism Determine Mechanism of Action western_blot->mechanism mechanism->data_analysis end End data_analysis->end

Caption: In vitro drug efficacy testing workflow.

References

Synergistic Immunosuppression: A Comparative Analysis of FK778 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of FK778, a novel immunosuppressive agent, when used in combination with other drugs, primarily the calcineurin inhibitor tacrolimus. The data presented herein is collated from preclinical and clinical studies to support further research and development in immunosuppressive therapies.

Overview of Synergistic Effects

FK778, a malononitrilamide, has demonstrated significant synergistic or additive immunosuppressive effects when combined with tacrolimus in various preclinical models of organ transplantation.[1][2][3] This synergy allows for potentially reduced dosages of individual agents, which may mitigate dose-dependent toxicities while maintaining or enhancing therapeutic efficacy. The primary mechanism of FK778 involves the inhibition of de novo pyrimidine synthesis, a critical pathway for the proliferation of activated lymphocytes.[4][5] Tacrolimus, on the other hand, inhibits calcineurin, a key enzyme in T-cell activation signaling. The combination of these two agents targets distinct but crucial pathways in the immune response, leading to a more potent overall immunosuppressive effect.

Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of FK778 and tacrolimus in rodent models of heart and kidney allograft rejection. The Combination Index (CI) is used as a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of FK778 and Tacrolimus on Allograft Survival in Rats

OrganModelMonotherapy (Mean Survival Time ± SD, days)Combination Therapy (Mean Survival Time ± SD, days)Combination Index (CI)Conclusion
HeartAcute Rejection PreventionFK778 (20 mg/kg): 17.0 ± 2.8 Tacrolimus (2 mg/kg): 18.5 ± 2.7FK778 (5 mg/kg) + Tacrolimus (2 mg/kg): 23.2 ± 2.90.62Synergistic
HeartAcute Rejection PreventionFK778 (20 mg/kg): 17.0 ± 2.8 Tacrolimus (8 mg/kg): 25.0 ± 2.5FK778 (10 mg/kg) + Tacrolimus (1 mg/kg): 25.2 ± 3.10.52Synergistic
HeartAcute Rejection Prevention-FK778 + Tacrolimus (various doses)0.631 - 1.022Additive to Synergistic
KidneyAcute Rejection Prevention-FK778 + Tacrolimus (various doses)0.137 - 0.516Synergistic
HeartOngoing Rejection Reversal-FK778 + Tacrolimus (various doses)0.166 - 0.970Strongly Synergistic
HeartAcute Rejection PreventionTacrolimus (8 mg/kg): 25.0 ± 2.5FK778 (20 mg/kg) + Tacrolimus (8 mg/kg): 30.0 ± 4.10.95Additive

Table 2: Efficacy of FK778 and Tacrolimus Combination in a Swine Model of Small Bowel Transplantation

Treatment GroupMedian Survival (days)Key Outcome
No Immunosuppression8-
Tacrolimus + FK778 (from day 0)60Prolonged survival; absent or mild acute cellular rejection.
Tacrolimus + FK778 (from day 7)13High incidence of lethal infectious complications.

Experimental Protocols

Rodent Cardiac and Kidney Allograft Rejection Models
  • Animal Models:

    • Heart Transplantation: Brown Norway (RT1n) donors to Lewis (RT1l) recipients.

    • Kidney Transplantation: ACI (RT1a) donors to Lewis (RT1l) recipients.

  • Immunosuppressive Agents:

    • FK778 and tacrolimus were administered orally.

  • Treatment Regimens:

    • Prevention of Acute Rejection: Drugs were administered daily from day 1 to day 14 post-transplantation.

    • Reversal of Ongoing Acute Rejection: Treatment was initiated on day 4 and continued until day 34 post-transplantation.

  • Assessment of Efficacy:

    • Graft survival was monitored daily by palpation (heart) or observation of clinical signs (kidney). Rejection was confirmed by cessation of heartbeat or at necropsy.

  • Synergy Analysis:

    • The Combination Index (CI) was calculated based on the dose-response relationships of the individual drugs and their combinations.

Swine Small Bowel Transplantation Model
  • Animal Model: Piglets undergoing orthotopic small bowel transplantation.

  • Immunosuppressive Regimen:

    • Group 1 (Control): No immunosuppression.

    • Group 2: Oral tacrolimus (to maintain whole blood trough levels of 5-15 ng/mL) plus FK778 (4 mg/kg/day) starting on the day of transplantation.

    • Group 3: Oral tacrolimus (as in Group 2) plus FK778 (4 mg/kg/day) with administration delayed until day 7 post-transplantation.

  • Assessment of Efficacy:

    • Median survival time was the primary endpoint.

    • Stomal biopsies were performed to assess for acute cellular rejection.

Visualizing the Mechanisms and Workflow

Signaling Pathways of Synergistic Immunosuppression

The following diagram illustrates the distinct and complementary mechanisms of action of FK778 and tacrolimus in inhibiting T-cell activation.

Synergistic_Immunosuppression cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_Membrane cluster_Cytoplasm cluster_Nucleus Nucleus TCR T-Cell Receptor (TCR) TCR_complex TCR Complex TCR->TCR_complex Antigen Presentation Calcineurin Calcineurin TCR_complex->Calcineurin Ca2+ influx NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (active) NFATp->NFATa Nuclear Translocation DHODH Dihydroorotate Dehydrogenase (DHODH) Pyrimidines Pyrimidines DHODH->Pyrimidines Synthesizes DNA_synthesis DNA Synthesis & Proliferation Pyrimidines->DNA_synthesis IL2_gene IL-2 Gene Transcription NFATa->IL2_gene Activates IL2_gene->TCR_complex Autocrine/Paracrine signaling IL2_gene->DNA_synthesis Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits FK778 FK778 FK778->DHODH Inhibits

Caption: Dual inhibition of T-cell activation by FK778 and Tacrolimus.

Experimental Workflow for In Vivo Synergy Assessment

This diagram outlines the typical workflow for evaluating the synergistic effects of immunosuppressive drugs in a rodent cardiac allograft model.

Experimental_Workflow cluster_groups Treatment Groups start Start transplantation Heterotopic Cardiac Transplantation (Brown Norway to Lewis Rat) start->transplantation randomization Randomize Recipients into Treatment Groups transplantation->randomization treatment Daily Oral Administration of Drugs (Day 1-14) randomization->treatment group1 Vehicle Control group2 FK778 Monotherapy group3 Tacrolimus Monotherapy group4 FK778 + Tacrolimus Combination Therapy monitoring Daily Monitoring of Graft Survival (Palpation) treatment->monitoring endpoint Endpoint: Cessation of Cardiac Contractions monitoring->endpoint Graft Rejection analysis Data Analysis: - Mean Survival Time (MST) - Combination Index (CI) endpoint->analysis conclusion Conclusion on Drug Interaction (Synergistic, Additive, etc.) analysis->conclusion

Caption: Workflow for assessing drug synergy in a rat cardiac allograft model.

References

TAK-778: A Comparative Analysis of a Pioneering CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TAK-778, a first-generation non-peptide CCR5 antagonist, with other relevant chemokine receptor inhibitors. The data presented herein is compiled from publicly available scientific literature to facilitate an objective evaluation of its specificity and performance.

Introduction

This compound emerged as a significant small molecule in the study of chemokine receptors, particularly CCR5, which plays a crucial role in the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. While its development was halted due to poor oral bioavailability, its profile as a potent antagonist laid the groundwork for subsequent drug discovery efforts in this class. This guide will delve into the specificity of this compound, comparing its activity against its primary target, CCR5, as well as its off-target effects on other chemokine receptors.

Comparative Specificity of this compound and Other CCR5 Antagonists

The following table summarizes the in vitro activity of this compound and other notable CCR5 antagonists. The data highlights the binding affinity (Ki), and the concentration required to inhibit 50% of receptor binding (IC50) or viral entry (EC50).

CompoundPrimary TargetKi (nM)IC50 (nM) vs CCR5 Ligand BindingIC50 (nM) vs Other ReceptorsEC50 (nM) vs R5 HIV-1
This compound CCR5 1.1 1.4 (vs RANTES) 27 (vs MCP-1 on CCR2b) 1.2
MaravirocCCR5-2.09>10,000 (377 other targets)0.5 - 2.1
CenicrivirocCCR2/CCR5-0.3 (CCR5), 0.5 (CCR2)-0.3-1.3
TAK-220CCR5-1.4 (vs MIP-1α)>1000 (CCR1, CCR2b, CCR3, CCR4, CCR7)0.72

Key Observations:

  • This compound demonstrates high affinity for CCR5 with a Ki value of 1.1 nM.

  • Its selectivity for CCR5 over CCR2b is approximately 25-fold.

  • Maraviroc, a clinically approved CCR5 antagonist, exhibits high selectivity with minimal off-target activity.

  • Cenicriviroc is a dual antagonist of CCR5 and CCR2.

  • TAK-220, a successor to this compound, shows improved selectivity over other chemokine receptors.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which CCR5 antagonists like this compound inhibit HIV-1 entry.

cluster_cell Host Cell (e.g., T-cell) CD4 CD4 CCR5 CCR5 Viral Fusion Viral Fusion CCR5->Viral Fusion 3. Conformational Change No Fusion No Fusion CCR5->No Fusion Inhibition This compound This compound This compound->CCR5 Blocks Binding HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CD4 1. Binding HIV-1 gp120->CCR5 2. Co-receptor Binding HIV-1 gp41 HIV-1 gp41 HIV-1 Virus HIV-1 Virus HIV-1 Virus->HIV-1 gp120 HIV-1 Virus->HIV-1 gp41

Caption: Mechanism of this compound action in inhibiting HIV-1 entry.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the specificity and potency of CCR5 antagonists.

Radioligand Binding Assay (for determining Ki and IC50)

This assay measures the ability of a compound to compete with a radioactively labeled ligand for binding to the target receptor.

Workflow:

Prepare Cell Membranes 1. Prepare cell membranes expressing CCR5 Incubate 2. Incubate membranes with radiolabeled ligand ([125I]-MIP-1α) and varying concentrations of this compound Prepare Cell Membranes->Incubate Separate 3. Separate bound from free radioligand by filtration Incubate->Separate Quantify 4. Quantify radioactivity of bound ligand Separate->Quantify Analyze 5. Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Binding Reaction: In a 96-well plate, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α) is incubated with the cell membranes in the presence of a range of concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 ligand.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Entry Assay (MAGI-CCR5 Assay for determining EC50)

This cell-based assay measures the ability of a compound to inhibit the entry of an R5-tropic HIV-1 strain into cells that express CD4 and CCR5 and contain an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase).

Workflow:

Seed Cells 1. Seed MAGI-CCR5 cells in a 96-well plate Pre-incubate 2. Pre-incubate cells with varying concentrations of this compound Seed Cells->Pre-incubate Infect 3. Infect cells with an R5-tropic HIV-1 strain Pre-incubate->Infect Incubate 4. Incubate for 48 hours to allow viral entry and reporter gene expression Infect->Incubate Measure 5. Measure reporter gene activity (e.g., β-galactosidase activity) Incubate->Measure Analyze 6. Analyze data to determine EC50 Measure->Analyze

Caption: Workflow for an HIV-1 entry assay.

Detailed Methodology:

  • Cell Culture: MAGI-CCR5 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 30-60 minutes).

  • Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and expression of the Tat protein, which in turn activates the LTR-driven reporter gene.

  • Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.

  • Data Analysis: The reporter activity is plotted against the log concentration of the test compound, and a dose-response curve is generated to determine the EC50 value.

Calcium Flux Assay (for assessing functional antagonism)

This assay measures the ability of a compound to block the intracellular calcium mobilization induced by a chemokine binding to its receptor.

Workflow:

Load Cells 1. Load CCR5-expressing cells with a calcium-sensitive fluorescent dye Pre-incubate 2. Pre-incubate cells with varying concentrations of this compound Load Cells->Pre-incubate Stimulate 3. Stimulate cells with a CCR5 agonist (e.g., RANTES) Pre-incubate->Stimulate Measure Fluorescence 4. Measure the change in intracellular calcium concentration by detecting the fluorescence signal Stimulate->Measure Fluorescence Analyze 5. Analyze data to determine the inhibitory effect of the compound Measure Fluorescence->Analyze

Comparative Efficacy of BJT-778 in Chronic Hepatitis D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

San Mateo, CA - This guide provides a comprehensive comparison of the clinical efficacy of BJT-778 (Brelovitug), an investigational monoclonal antibody, in primary patient samples for the treatment of chronic hepatitis D (CHD). As "Tak-778" appears to be a typographical error, this guide focuses on the extensively documented BJT-778 and includes a comparative overview of TAK-779, a compound with a distinct mechanism of action, to provide a broader therapeutic landscape.

BJT-778, developed by Bluejay Therapeutics, is a high-potency, fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg).[1][2] Its primary mechanism of action involves neutralizing and clearing hepatitis B and D virions and depleting HBsAg-containing subviral particles.[1][2] This action is believed to help reconstitute antiviral immunity.[1] Recent clinical trial data has demonstrated significant virologic and clinical responses in patients with CHD.

BJT-778 Clinical Efficacy in Chronic Hepatitis D Patients

A Phase 2 clinical trial evaluated the efficacy of BJT-778 as a monotherapy in adult patients with CHD. The study assessed virologic response, defined as a ≥2 log10 HDV RNA IU/mL reduction from baseline or HDV RNA target not detected (TND), and alanine aminotransferase (ALT) normalization. The combination of these two endpoints is considered a reliable predictor of clinical benefit by the FDA.

Data Summary from Phase 2 Clinical Trial of BJT-778 in CHD Patients:

Dosage ArmTimepointVirologic ResponseCombined Virologic Response & ALT NormalizationKey Findings
300 mg weekly (QW)Week 44100%Up to 78%60% of patients had HDV RNA below the Lower Limit of Quantification (
600 mg weekly for 12 weeks, then bi-weekly (Q2W)Week 36100%-50% of patients had HDV RNA
900 mg every four weeks (Q4W) after a loading dose-100%-All dose arms showed a 100% virologic response.

Across all treatment arms, BJT-778 was well-tolerated, with no serious or Grade 3/4 adverse events reported, and no discontinuations due to adverse events. These findings have led to a Breakthrough Therapy designation for BJT-778 from the US Food and Drug Administration for the treatment of CHD.

Experimental Protocols

BJT-778 Neutralization Assay in Primary Human Hepatocytes:

The ability of BJT-778 to neutralize Hepatitis B Virus (HBV) infection was assessed using primary human hepatocytes (PHH).

  • PHH were treated with a mixture of BJT-778 and HBV inoculum.

  • The mixture was co-incubated for 8 days.

  • On day 8, HBsAg and HBeAg levels were measured by ELISA to determine the extent of inhibition.

Visualizations

BJT778_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoints Primary Endpoints Assessment Screening Enrollment of adult patients with quantifiable HDV RNA and suppressed HBV on nucleos(t)ides Randomization Assignment to one of three dosing regimens Screening->Randomization Arm1 300 mg BJT-778 subcutaneously weekly Randomization->Arm1 Arm2 600 mg BJT-778 subcutaneously weekly for 12 weeks, then every two weeks Randomization->Arm2 Arm3 900 mg BJT-778 subcutaneously every four weeks after a loading dose Randomization->Arm3 Endpoints Safety and Tolerability Virologic Response (HDV RNA reduction) ALT Normalization Combined Response Arm1->Endpoints Arm2->Endpoints Arm3->Endpoints

Caption: Workflow of the Phase 2 Clinical Trial for BJT-778 in Chronic Hepatitis D patients.

Comparative Overview: TAK-779

TAK-779 is a non-peptide antagonist of the chemokine receptors CCR5 and CXCR3. Its mechanism of action involves inhibiting the migration of inflammatory cells, particularly T cells, to sites of inflammation. This makes it a potential therapeutic for inflammatory and autoimmune diseases.

Key Characteristics of TAK-779:

FeatureDescription
Mechanism of Action Blocks CCR5 and CXCR3 chemokine receptors, inhibiting T-cell migration.
Therapeutic Target Inflammatory diseases such as rheumatoid arthritis and potentially acute respiratory distress syndrome.
Efficacy Data Primarily preclinical data from animal models showing reduced inflammation and cell infiltration. Limited data in primary human patient samples.
Alternative Drugs Other CCR5 antagonists (e.g., Maraviroc, Cenicriviroc) and JAK inhibitors (e.g., Baricitinib) for rheumatoid arthritis.

Experimental Protocols

T-Cell Migration (Chemotaxis) Assay:

A common method to assess the efficacy of chemokine receptor antagonists like TAK-779 is the Transwell migration assay.

  • Preparation: The Transwell membrane is coated with extracellular matrix proteins.

  • Chemokine Addition: A solution containing a chemoattractant (e.g., a chemokine that binds CCR5 or CXCR3) is added to the lower chamber.

  • Cell Seeding: A suspension of primary human T cells is added to the upper chamber.

  • Incubation: The plate is incubated for a period to allow cell migration.

  • Analysis: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by flow cytometry or colorimetric assays.

Visualizations

TAK779_Signaling_Pathway cluster_receptor T-Cell Surface cluster_ligand Extracellular Space cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response CCR5_CXCR3 CCR5 / CXCR3 Receptors Signaling Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) CCR5_CXCR3->Signaling Activates Chemokines Chemokines (e.g., RANTES, MIP-1α/β) Chemokines->CCR5_CXCR3 Binds to Migration T-Cell Migration (Chemotaxis) Signaling->Migration Leads to TAK779 TAK-779 TAK779->CCR5_CXCR3 Blocks

Caption: Mechanism of action of TAK-779 in inhibiting T-cell migration.

Conclusion

BJT-778 has demonstrated compelling efficacy and a favorable safety profile in Phase 2 clinical trials for the treatment of chronic hepatitis D, with a direct impact on viral load and liver inflammation in patients. In contrast, TAK-779 operates through a different mechanism as a chemokine receptor antagonist with potential applications in inflammatory diseases, though its efficacy in primary patient samples is less clinically documented. The distinct mechanisms and therapeutic targets of these compounds underscore the diverse strategies being employed in modern drug development. Researchers and clinicians are encouraged to consider these differences when evaluating potential therapeutic options.

References

Independent Validation of BJT-778 (brelovitug) Data for Chronic Hepatitis D

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the publicly available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however, current research and clinical trial data predominantly point to BJT-778, also known as brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-778, developed by Bluejay Therapeutics.

Executive Summary

BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the hepatitis B virus surface antigen (HBsAg).[1][2][3] Its primary mechanism of action involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV) virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is believed to not only directly reduce viral load but also to help restore the body's antiviral immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical responses in patients with CHD. This guide will delve into the quantitative data, experimental protocols, and a comparison with available alternatives.

Data Presentation: BJT-778 Efficacy in Chronic Hepatitis D

The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-778 in patients with chronic hepatitis D.

Table 1: Virologic and Biochemical Response at Week 48

Dosing RegimenVirologic Response*Combined Endpoint**
300 mg weekly (QW)100%up to 82%
600 mg every two weeks (Q2W)100%up to 82%
900 mg every four weeks (Q4W)100%up to 82%

*Virologic Response is defined as a ≥2 log10 IU/mL reduction in HDV RNA from baseline or undetectable HDV RNA. **Combined Endpoint is defined as virologic response and normalization of alanine aminotransferase (ALT) levels.

Table 2: Safety and Tolerability

Adverse EventsObservation
Grade ≥3 Adverse EventsNone reported
Serious Adverse EventsNone reported
Treatment Discontinuations due to Adverse EventsNone reported

Experimental Protocols

Phase 2 Clinical Trial Design for BJT-778 in Chronic Hepatitis D

The following provides a detailed methodology for the key Phase 2 clinical trial that generated the efficacy and safety data presented above.

Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients with chronic hepatitis D.

Study Design: A multi-center, open-label, randomized trial.

Participant Population:

  • Adults (18-70 years) with chronic HBV and HDV co-infection.

  • Quantifiable HDV RNA (>500 IU/mL) at screening.

  • Abnormal Alanine Aminotransferase (ALT) levels at screening.

  • Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.

  • Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.

Dosing Cohorts:

  • Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.

  • Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then every two weeks.

  • Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading dose at week two.

Key Endpoints:

  • Primary: Safety and tolerability of BJT-778.

  • Secondary:

    • Proportion of patients achieving a virologic response (≥2 log10 IU/mL reduction in HDV RNA or undetectable HDV RNA).

    • Proportion of patients with normalization of ALT levels.

    • Proportion of patients achieving the combined endpoint of virologic response and ALT normalization.

Assessments:

  • HDV RNA levels were measured at baseline and regular intervals throughout the study.

  • ALT levels were monitored to assess liver inflammation.

  • Safety assessments included monitoring of adverse events.

Comparative Analysis

BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis D.

Table 3: Comparison of BJT-778 with Other Treatment Options

FeatureBJT-778 (brelovitug)Hepcludex® (bulevirtide)Vir Biotechnology Combination
Mechanism of Action Monoclonal antibody targeting HBsAg, leading to viral neutralization and clearance, and potential immune reconstitution.An entry inhibitor that blocks the NTCP receptor, preventing both HBV and HDV from entering liver cells.A combination of a monoclonal antibody and an siRNA.
Reported Efficacy 100% virologic response and up to 82% combined endpoint at 48 weeks in a Phase 2 trial.Conditionally approved in Europe based on Phase 2 data.Positive Phase 2 results reported.
Dosing Frequency Weekly to every four weeks (subcutaneous injection).Daily injection.Monthly.
Clinical Trial Status Phase 3 trials are ongoing.Conditionally approved in Europe; FDA submission may be resubmitted.Moving into Phase 3 testing.

Visualizations

Signaling Pathway and Mechanism of Action

BJT_778_Mechanism cluster_virus Hepatitis D Virus (HDV) cluster_action Mechanism of Action HDV HDV Virion HBsAg HBsAg BJT778 BJT-778 (brelovitug) HBsAg->BJT778 Binds to Neutralization Viral Neutralization & Clearance BJT778->Neutralization Leads to ImmuneReconstitution Immune Reconstitution Neutralization->ImmuneReconstitution Contributes to

Caption: Mechanism of action of BJT-778 (brelovitug).

Experimental Workflow: Phase 2 Clinical Trial

BJT778_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Screening of CHD Patients (HBV+/HDV+) Inclusion Inclusion Criteria Met: - Quantifiable HDV RNA - Abnormal ALT - Suppressed HBV Screening->Inclusion Randomization Randomization Inclusion->Randomization ArmA BJT-778 300mg QW Randomization->ArmA ArmB BJT-778 600mg Q2W Randomization->ArmB ArmC BJT-778 900mg Q4W Randomization->ArmC FollowUp 48-Week Treatment & Follow-up ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Efficacy & Safety Analysis: - HDV RNA levels - ALT normalization - Adverse Events FollowUp->Analysis

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for the Investigational Drug Tak-778

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds extends beyond the laboratory bench to their ultimate disposal. Ensuring the proper disposal of Tak-778, an investigational drug, is a critical component of laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, established protocols for the disposal of research chemicals and investigational drugs provide a clear and safe path forward. The fundamental principle is to treat the compound as hazardous waste.

Immediate Safety and Logistical Information

When a specific SDS for a research compound like this compound is not available, the standard and safest course of action is to adhere to the general guidelines for chemical waste disposal established by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures that all local, state, and federal regulations are met, safeguarding both laboratory personnel and the environment.

Procedural Guidance for Disposal

The disposal of this compound, as with many investigational drugs, should be treated as a hazardous waste stream. This includes the pure compound as well as any contaminated materials, such as personal protective equipment (PPE), empty containers, and solutions containing the compound.[1]

Key Steps for Proper Disposal:

  • Consult Your Institution's EHS Department: This is the most critical first step.[1] Your EHS department is the definitive resource for guidance on the proper disposal of chemical waste and will provide specific instructions based on the chemical's known properties and in accordance with regulations.[1]

  • Treat as Hazardous Waste: In the absence of specific information to the contrary, this compound should be handled and disposed of as hazardous chemical waste.[1]

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: this compound

    • The words "Hazardous Waste"

    • A description of the waste (e.g., "Solid this compound," "Aqueous solution of this compound")

    • The date the waste was generated

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Improper mixing can lead to dangerous chemical reactions.

  • Secure Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal Method: The common and recommended method for the final disposition of hazardous investigational drug waste is incineration by a licensed hazardous waste management vendor. Your EHS department will coordinate the pickup and disposal of the waste.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Institutional Protocol cluster_2 Off-Site Disposal A Generate this compound Waste B Segregate Waste A->B Step 1 C Label Container 'Hazardous Waste' B->C Step 2 D Store in Secure Designated Area C->D Step 3 E Consult EHS Department D->E F Arrange for Waste Pickup E->F Step 4 G Transport by Licensed Vendor F->G H Incineration G->H Step 5 I Receive Certificate of Destruction H->I Step 6

References

Personal protective equipment for handling Tak-778

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Tak-778

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any work.

Researchers and drug development professionals must prioritize safety when handling novel compounds like this compound. Adherence to strict personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment. The following information provides essential, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[1][2][3] For a potent compound of unknown toxicity like this compound, a comprehensive PPE strategy is required.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Respiratory Protection Powdered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 particulate filters.A PAPR is recommended for operations with a high risk of aerosol generation.[4] For lower-risk activities, a properly fit-tested half or full-facepiece respirator is essential.[4] Disposable respirators (e.g., N95) are not recommended as primary protection for potent compounds.
Hand Protection Double Gloving (Nitrile Gloves)Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. Inspect gloves for any signs of damage before each use.
Eye and Face Protection Chemical Splash Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes when handling liquids or creating solutions.
Body Protection Disposable Coveralls (e.g., Tyvek) and a dedicated Lab Coat.Disposable coveralls provide full-body protection against splashes and dust. A lab coat should be worn over personal clothing and under the coverall for an additional layer of protection.
Foot Protection Closed-toe Shoes and Disposable Shoe CoversClosed-toe shoes are mandatory in any laboratory setting. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational and Disposal Plans

A systematic approach to handling, spill management, and disposal is crucial for maintaining a safe laboratory environment.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Preparation: Ensure all necessary PPE is readily available and has been inspected for damage.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall/Lab Coat: Put on the disposable coverall or lab coat.

  • Respirator: Fit the respirator to your face, ensuring a proper seal.

  • Goggles and Face Shield: Put on safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the coverall or lab coat.

Doffing (Taking Off) PPE: The goal is to remove PPE without contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin.

  • Coverall/Lab Coat: Remove the coverall or lab coat by rolling it down and away from your body.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Shoe Covers: Remove shoe covers.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling and Storage
  • Designated Area: All handling of this compound must occur in a designated, restricted area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ventilation: Ensure proper ventilation by working within a chemical fume hood. This minimizes the risk of exposure to aerosols or volatile compounds.

  • Storage: Store this compound in a clearly labeled, sealed container in a secure, temperature-controlled, and well-ventilated area, segregated from incompatible materials.

Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory threat, evacuate the area.

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials. Work from the outside of the spill inward.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan
  • Waste Collection: Collect all waste contaminated with this compound, including disposable PPE, pipette tips, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The container must be marked with the words "Hazardous Waste" and a list of its chemical contents.

  • Incompatible Wastes: Never mix incompatible wastes in the same container.

  • Disposal Method: Do not dispose of this compound down the sink or in regular trash. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.

Visual Workflow for PPE Selection

The following diagram outlines the logical workflow for assessing the risk and selecting the appropriate personal protective equipment when planning to work with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_task Task-Specific PPE Selection cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_final Final Check & Disposal start Begin Work with this compound assess_hazard 1. Assess Hazards (Review all available data, assume high toxicity) start->assess_hazard designated_area 2. Prepare Designated Area (Fume Hood / Glove Box) assess_hazard->designated_area task_type 3. Determine Task Type designated_area->task_type solid_handling Handling Solid Compound (Weighing, Transferring) task_type->solid_handling Solid Form liquid_handling Handling Liquid Solution (Dissolving, Pipetting) task_type->liquid_handling Liquid Form ppe_respiratory Respiratory Protection: PAPR or Fit-Tested Respirator (P100) solid_handling->ppe_respiratory liquid_handling->ppe_respiratory ppe_full Full Body & Face Protection: - Double Nitrile Gloves - Disposable Coverall - Chemical Goggles - Face Shield ppe_respiratory->ppe_full proceed 4. Proceed with Experiment ppe_full->proceed disposal 5. Follow Waste Disposal Plan proceed->disposal

Caption: Workflow for Hazard Assessment and PPE Selection for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.